molecular formula C30H23N12Na3O9S3 B15556165 C.I. Acid brown 120

C.I. Acid brown 120

カタログ番号: B15556165
分子量: 860.8 g/mol
InChIキー: FNMUSJRVXAQLRS-UHFFFAOYSA-K
注意: 研究専用です。人間または獣医用ではありません。
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説明

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特性

分子式

C30H23N12Na3O9S3

分子量

860.8 g/mol

IUPAC名

trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C30H26N12O9S3.3Na/c31-21-12-22(32)26(14-25(21)38-35-16-3-1-5-19(9-16)52(43,44)45)40-37-18-7-8-30(54(49,50)51)29(11-18)42-41-28-15-27(23(33)13-24(28)34)39-36-17-4-2-6-20(10-17)53(46,47)48;;;/h1-15H,31-34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3

InChIキー

FNMUSJRVXAQLRS-UHFFFAOYSA-K

製品の起源

United States

Foundational & Exploratory

C.I. Acid Brown 120: A Technical Overview of Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Brown 120 is a multi-azo anionic dye used in various industrial applications. This document provides a technical summary of its known chemical and physical properties based on currently available data. It is intended to serve as a resource for researchers and professionals who may encounter this compound in their work, including in fields related to material science and environmental studies. Due to limited publicly available research, this guide also highlights areas where further investigation is required to provide a more complete toxicological and reactivity profile, which may be of interest to those in drug development and safety assessment.

Chemical Identity and Physical Properties

This compound is classified as a multi-azo dye, indicating the presence of multiple azo (-N=N-) functional groups, which are responsible for its color.[1] It is an acidic dye, meaning it is typically applied from an acidic dye bath and is used for dyeing protein fibers like wool and silk, as well as polyamides. The key identifying information and its basic physical and chemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound
IdentifierValue
C.I. NameAcid Brown 120[1]
C.I. Number35020[1]
CAS Registry Number6428-26-8[1]
Molecular FormulaC₃₀H₂₃N₁₂Na₃O₉S₃[1]
Molecular Weight860.75 g/mol [1]
Chemical ClassMulti-azo dye[1]
Table 2: Physicochemical Properties of this compound
PropertyObservation
Physical AppearanceRed-light brown solid.[1]
Solubility in WaterSoluble, forms a yellow-light brown solution.[1]
Behavior in Strong AcidIn strong hydrochloric acid, it forms a brown precipitate. In concentrated sulfuric acid, it dissolves to form a dark brown solution, which turns tan upon dilution.[1]
Behavior in Strong BaseIn a concentrated sodium hydroxide (B78521) solution, it forms an orange-brown solution.[1]
AdsorptionCan be adsorbed and removed by bentone (B1170601) clay.[2][3]

Synthesis and Manufacturing

General Synthesis Pathway

The manufacturing process for this compound involves a series of diazotization and coupling reactions, which are characteristic of azo dye synthesis. The process can be summarized as follows:

  • First Diazotization and Coupling: 3-Aminobenzenesulfonic acid is diazotized and then coupled with Benzene-1,3-diamine.

  • Second Coupling: The product from the first step (2 molar equivalents) is then coupled with the diazonium salt of 2,4-Diaminobenzenesulfonic acid (1 molar equivalent).[1]

A simplified diagram of this synthesis pathway is provided below.

G cluster_0 Step 1: Initial Coupling cluster_1 Step 2: Final Coupling A 3-Aminobenzenesulfonic acid C Intermediate Product A->C Diazotization & Coupling B Benzene-1,3-diamine B->C D 2,4-Diaminobenzenesulfonic acid E This compound D->E Diazotization & Coupling C2 Intermediate Product (2 eq.) C2->E

Figure 1: Synthesis Pathway for this compound
Detailed Experimental Protocol for Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available. The manufacturing methods described are general outlines rather than specific laboratory procedures.[1] A general protocol for azo dye synthesis would typically involve the following steps:

  • Diazotization: The primary aromatic amine is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite (B80452) is then added dropwise to form the diazonium salt. The temperature is kept low to prevent the decomposition of the unstable diazonium salt.

  • Coupling: The coupling component is dissolved, often in an alkaline solution to activate it. The diazonium salt solution is then slowly added to the coupling component solution, maintaining the low temperature. The pH is carefully controlled as it influences the position of the coupling and the reaction rate.

  • Isolation: The resulting dye precipitates out of the solution and is then isolated by filtration, washed to remove excess reactants and byproducts, and dried.

Spectral Data

Specific spectral data (UV-Vis, IR, NMR) for this compound are not available in the reviewed literature. For a typical multi-azo dye, one would expect the following:

  • UV-Visible Spectrum: A strong absorbance in the visible region, which is responsible for its brown color. The spectrum would likely show a broad peak, as is common for complex azo dyes.

  • Infrared (IR) Spectrum: Characteristic peaks for N=N stretching (azo group), S=O stretching (sulfonate groups), N-H and O-H stretching (if present in the final structure), and various C-H and C=C aromatic stretches.

  • Nuclear Magnetic Resonance (NMR) Spectrum: A complex ¹H and ¹³C NMR spectrum is expected due to the large number of aromatic protons and carbons in different chemical environments.

Reactivity and Toxicological Profile

There is limited specific toxicological data available for this compound. However, as an azo dye, its potential for reductive cleavage of the azo bonds to form aromatic amines is a primary toxicological concern. Aromatic amines are a class of chemicals that includes known mutagens and carcinogens. Therefore, any assessment of the biological activity of this compound should consider the potential toxicity of its constituent aromatic amines (3-aminobenzenesulfonic acid, benzene-1,3-diamine, and 2,4-diaminobenzenesulfonic acid).

No studies detailing interactions with specific biological signaling pathways were identified. The primary documented interaction is its physical adsorption onto clay minerals.[2][3]

Experimental Protocols for Property Determination

While specific experimental protocols used to characterize this compound are not published, standard methods would be employed. A generalized workflow for determining a key property like aqueous solubility is presented below.

G A Preparation of Supersaturated Solution B Equilibration at Constant Temperature A->B Stirring for 24-48h C Centrifugation/Filtration B->C Separate solid from liquid D Analysis of Supernatant C->D e.g., UV-Vis Spectroscopy E Quantification of Solubility D->E Calculate concentration

Figure 2: General Workflow for Solubility Determination

Conclusion and Future Research

This compound is an industrially relevant multi-azo dye with well-defined basic chemical identifiers. However, there is a significant lack of publicly available in-depth technical data, including quantitative physicochemical properties, comprehensive spectral analyses, and a detailed toxicological profile. For researchers, particularly in drug development and environmental science, this presents both a challenge and an opportunity. Further research to elucidate a definitive structure, quantify its properties, and assess its biological activity and that of its potential degradation products would be highly valuable.

References

An In-depth Technical Guide to C.I. Acid Brown 120

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of C.I. Acid Brown 120. The information is intended for researchers, scientists, and professionals in drug development who may encounter this compound in their work.

Core Compound Data

This compound is a multi-azo dye, a class of organic compounds characterized by the presence of multiple azo (-N=N-) functional groups.[1] These chromophoric groups are responsible for the dye's color.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in readily available literature, the following table summarizes its key identifiers and known properties.

PropertyValueSource
C.I. Name Acid Brown 120[1]
CAS Number 6428-26-8[1]
Molecular Formula C₃₀H₂₃N₁₂Na₃O₉S₃[1]
Molecular Weight 860.75 g/mol [1]
Appearance Red-light brown powder[1]
Solubility in Water Soluble (yields a yellow-light brown solution)[1]
Color in Conc. H₂SO₄ Dark brown[1]

Molecular Structure and Synthesis

The molecular structure of this compound is complex, featuring multiple aromatic rings linked by azo groups, and sulfonic acid groups that impart water solubility.

Synthesis Pathway

The manufacturing process for this compound involves a multi-step synthesis rooted in diazotization and azo coupling reactions.[1] The general pathway begins with the diazotization of 3-Aminobenzenesulfonic acid. The resulting diazonium salt is then coupled with Benzene-1,3-diamine. This intermediate product undergoes a subsequent coupling reaction with 2,4-Diaminobenzenesulfonic acid to form the final dye.[1]

G Synthesis Workflow for this compound cluster_products Reaction Progression A 3-Aminobenzenesulfonic Acid D Diazonium Salt of 3-Aminobenzenesulfonic Acid A->D Diazotization B Benzene-1,3-diamine E Intermediate Product (Monoazo Compound) B->E C 2,4-Diaminobenzenesulfonic Acid F This compound (Final Product) C->F NaNO2 Sodium Nitrite (B80452) (NaNO₂) NaNO2->D HCl Hydrochloric Acid (HCl) HCl->D D->E First Coupling Reaction E->F Second Coupling Reaction

A simplified workflow for the synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for the key reactions involved in the synthesis of this compound, based on standard procedures for azo dye synthesis.

Diazotization of 3-Aminobenzenesulfonic Acid

This reaction converts the primary aromatic amine into a diazonium salt, which is a reactive intermediate.

  • Materials: 3-Aminobenzenesulfonic acid, sodium nitrite (NaNO₂), concentrated hydrochloric acid (HCl), ice, distilled water.

  • Procedure:

    • A suspension of 3-Aminobenzenesulfonic acid in water is prepared in a beaker.

    • Concentrated hydrochloric acid is added to the suspension.

    • The mixture is cooled to 0-5°C in an ice bath with continuous stirring.

    • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the amine suspension. The temperature must be maintained below 5°C to prevent the decomposition of the diazonium salt.[2]

    • Stirring is continued for 15-30 minutes after the addition is complete to ensure the reaction goes to completion. The resulting solution contains the diazonium salt and is used immediately in the next step.

First Azo Coupling Reaction (with Benzene-1,3-diamine)

The diazonium salt is reacted with the first coupling component, Benzene-1,3-diamine.

  • Materials: Diazonium salt solution from the previous step, Benzene-1,3-diamine, sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), ice, distilled water.

  • Procedure:

    • Benzene-1,3-diamine is dissolved in a dilute aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate).

    • This solution is cooled to 0-5°C in an ice bath.

    • The cold diazonium salt solution is slowly added to the cold solution of the coupling partner with vigorous stirring.[3]

    • The reaction mixture is stirred in the ice bath for 1-2 hours to ensure the completion of the coupling reaction, resulting in the formation of a monoazo intermediate.

Second Azo Coupling Reaction (with 2,4-Diaminobenzenesulfonic Acid)

The intermediate from the first coupling is then reacted with the second coupling component.

  • Materials: Intermediate product from the previous step, 2,4-Diaminobenzenesulfonic acid, appropriate buffer solution (e.g., sodium acetate).

  • Procedure:

    • The intermediate monoazo compound is re-diazotized under similar conditions as in the first diazotization step.

    • 2,4-Diaminobenzenesulfonic acid is dissolved in a suitable aqueous solution.

    • The solution of the second coupling component is cooled to 0-5°C.

    • The re-diazotized intermediate is slowly added to the cold solution of 2,4-Diaminobenzenesulfonic acid with vigorous stirring. The pH is maintained in a weakly acidic to neutral range (pH 4-7) to facilitate the coupling.[4]

    • After the addition is complete, the reaction mixture is stirred for several hours to ensure the formation of the final this compound dye.

    • The dye is then isolated from the reaction mixture by salting out with sodium chloride, followed by filtration, washing, and drying.

Analytical Methods

The characterization and quality control of this compound would typically involve a combination of spectroscopic and chromatographic techniques.

  • UV-Visible Spectroscopy: To determine the absorption maximum (λmax) and confirm the color properties of the dye.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the azo linkage (-N=N-), sulfonic acid groups (-SO₃H), and aromatic rings.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the dye and separate it from any starting materials or side products.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

References

C.I. Acid Brown 120: A Technical Overview for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

C.I. Acid Brown 120 (Colour Index Number 35020; CAS Number 6428-26-8) is a multi-azo anionic dyestuff primarily utilized in the industrial sector for the coloration of leather.[1] Its molecular structure and classification as an acid dye dictate its application methodologies and performance characteristics. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a representative protocol for its primary application in leather dyeing, and a discussion of its potential relevance in biological and toxicological research, aimed at an audience of researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a water-soluble dye with a reddish-brown hue.[1] Its solubility is attributed to the presence of sodium sulfonate groups in its molecular structure. The key physicochemical properties are summarized in the table below.

PropertyValueReference
C.I. NameAcid Brown 120[1]
C.I. Number35020[1]
CAS Number6428-26-8[1]
Molecular FormulaC₃₀H₂₃N₁₂Na₃O₉S₃[1]
Molecular Weight860.75 g/mol [1]
Chemical ClassMulti-azo dye[1]
AppearanceRed-light brown powder[1]
SolubilitySoluble in water (yellow-light brown solution)[1]

Primary Application: Leather Dyeing

The principal industrial application of this compound is in the dyeing of leather. Acid dyes, in general, are suitable for protein-based substrates like leather due to the ionic interactions between the anionic dye molecules and the cationic sites on the leather fibers under acidic conditions.

Representative Fastness Properties of Acid Brown Dyes on Leather
Fastness PropertyC.I. Acid Brown 97C.I. Acid Brown 75
Light Fastness (Scale 1-8)6-7-
Washing Fastness (Scale 1-5)4-5-
Perspiration Fastness-3-4
Rubbing Fastness (Dry)-3
Rubbing Fastness (Wet)-2-3

Source: Adapted from various technical data sheets. It is recommended to perform specific fastness testing for this compound for any given application.

Experimental Protocol: Leather Dyeing with Acid Dyes (Representative)

The following is a generalized experimental protocol for the application of acid dyes to leather. This protocol may require optimization for specific leather types and desired color depths.

Materials and Reagents:

  • Chrome-tanned leather, shaved and neutralized

  • This compound

  • Formic acid (or other suitable acid for pH adjustment)

  • Anionic and non-ionic surfactants (wetting and leveling agents)

  • Fatliquoring agent

  • Water

  • Dyeing drum or suitable vessel

  • pH meter

Procedure:

  • Wetting Back: The leather is placed in a drum with 100-200% water (based on the weight of the leather) at approximately 35-40°C for 30-60 minutes to ensure thorough wetting.

  • Dyeing:

    • The pH of the bath is adjusted to the desired range for the specific acid dye, typically between 4.5 and 6.0.

    • The pre-dissolved acid dye (e.g., 1-5% on leather weight) is added to the drum.

    • The temperature is gradually raised to 50-60°C, and the dyeing is continued for 60-90 minutes with continuous agitation.

  • Fixation:

    • To fix the dye, the pH is lowered by the addition of formic acid (e.g., 1-2%) to a final pH of 3.5-4.0.

    • The process is continued for another 20-30 minutes.

  • Rinsing and Neutralization: The dyed leather is thoroughly rinsed with water to remove any unfixed dye. A light neutralization may follow if required.

  • Fatliquoring: A suitable fatliquoring agent is added to the drum to impart softness and other desired physical properties to the leather. This step is typically carried out for 45-60 minutes.

  • Drying and Finishing: The leather is then dried and undergoes subsequent mechanical finishing processes.

Leather_Dyeing_Workflow cluster_preparation Preparation cluster_dyeing_process Dyeing Process cluster_post_dyeing Post-Dyeing Treatment prep Leather Preparation (Shaved and Neutralized) wetting Wetting Back prep->wetting dyeing Dyeing with Acid Brown 120 wetting->dyeing fixation Fixation (Acidification) dyeing->fixation rinsing Rinsing fixation->rinsing fatliquoring Fatliquoring rinsing->fatliquoring drying Drying and Finishing fatliquoring->drying

General workflow for leather dyeing with acid dyes.

Relevance in Biological and Toxicological Research

While the primary application of this compound is industrial, its chemical nature as an anionic azo dye makes it relevant to biological and toxicological research.

Potential Application in Histological Staining

Extensive searches of scientific literature did not yield specific protocols for the use of this compound in histological staining. However, the principles of acid dye staining are well-established. Acid dyes, being anionic, bind to cationic (basic) components in tissues, such as proteins in the cytoplasm and connective tissue. This makes them suitable as counterstains in various histological techniques, most notably in the Hematoxylin and Eosin (B541160) (H&E) stain, where eosin (an acid dye) stains the cytoplasm and extracellular matrix.[2]

The mechanism of action is primarily an electrostatic interaction between the negatively charged dye molecules and positively charged tissue components, the intensity of which is pH-dependent.

Histological_Staining_Mechanism cluster_dye Acid Dye cluster_tissue Tissue Component dye Acid Brown 120 (Anionic, Negative Charge) tissue Cytoplasmic Proteins (Cationic, Positive Charge) dye->tissue Electrostatic Attraction

Mechanism of acid dye binding in histological staining.
Toxicological Considerations

As a multi-azo dye, this compound falls into a chemical class that has been the subject of toxicological scrutiny. A primary concern with azo dyes is their potential for reductive cleavage of the azo bond (-N=N-) to form aromatic amines, some of which are known or suspected carcinogens.[3][4] This biotransformation can be carried out by various microorganisms, including the human intestinal microflora, as well as by liver azoreductases.[3]

Azo_Dye_Metabolism cluster_parent Parent Compound cluster_enzyme Metabolic Process cluster_metabolite Metabolites azo_dye This compound (Azo Dye) enzyme Azoreductase (e.g., in gut microflora) azo_dye->enzyme amines Aromatic Amines (Potentially Toxic) enzyme->amines Reductive Cleavage

Metabolic reduction of azo dyes to aromatic amines.

Conclusion

This compound is a technically important dye in the leather industry. While specific data on its performance and biological applications are limited in publicly available literature, its properties can be inferred from the broader class of acid azo dyes. For researchers, its relevance lies in understanding the principles of dye-substrate interactions, which are applicable in both industrial and biological contexts. Furthermore, the toxicological profile of azo dyes, particularly their metabolic pathways, presents an area of ongoing research interest for professionals in drug development and environmental health. It is recommended that any application of this compound in a research setting be preceded by a thorough characterization of its properties and a comprehensive safety assessment.

References

C.I. Acid Brown 120 synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of C.I. Acid Brown 120

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a multi-azo dye characterized by its brown hue and application in various industrial coloring processes. This technical guide provides a detailed overview of its synthesis pathway, encompassing the core chemical reactions, experimental protocols, and relevant quantitative data. The synthesis is a multi-step process involving sequential diazotization and azo coupling reactions. This document is intended for researchers and professionals in chemistry and materials science, offering a comprehensive resource for the laboratory-scale synthesis of this dye.

Introduction

This compound, with the CAS number 6428-26-8 and Colour Index number 35020, is a water-soluble anionic dye. Its molecular structure consists of multiple azo groups (-N=N-) linking aromatic moieties, which are responsible for its characteristic color. The presence of sulfonic acid groups imparts water solubility, making it suitable for dyeing protein fibers such as wool and silk, as well as synthetic polyamides. Understanding the synthesis of such dyes is crucial for the development of new colorants and for process optimization in the dye manufacturing industry.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
C.I. NameAcid Brown 120
C.I. Number35020
CAS Number6428-26-8
Molecular FormulaC₃₀H₂₃N₁₂Na₃O₉S₃
Molecular Weight860.75 g/mol
AppearanceRed-light brown powder
SolubilitySoluble in water (yellow-light brown solution)

Synthesis Pathway

The synthesis of this compound is a multi-step process that can be broadly divided into two key stages:

  • Formation of the Monoazo Intermediate: This stage involves the diazotization of 3-aminobenzenesulfonic acid (metanilic acid) followed by its coupling with m-phenylenediamine (B132917).

  • Formation of the Final Trisazo Dye: Two equivalents of the monoazo intermediate are coupled with one equivalent of diazotized 2,4-diaminobenzenesulfonic acid.

The overall synthetic scheme is depicted in the following diagram.

Synthesis_Pathway Metanilic_Acid 3-Aminobenzenesulfonic Acid (Metanilic Acid) NaNO2_HCl NaNO₂ / HCl (0-5 °C) Metanilic_Acid->NaNO2_HCl m_Phenylenediamine m-Phenylenediamine Monoazo_Intermediate Monoazo Intermediate m_Phenylenediamine->Monoazo_Intermediate Diaminobenzenesulfonic_Acid 2,4-Diaminobenzenesulfonic Acid NaNO2_HCl2 NaNO₂ / HCl (0-5 °C) Diaminobenzenesulfonic_Acid->NaNO2_HCl2 Diazo_Metanilic Diazotized Metanilic Acid NaNO2_HCl->Diazo_Metanilic Diazotization Diazo_Diamino Diazotized 2,4-Diaminobenzenesulfonic Acid NaNO2_HCl2->Diazo_Diamino Diazotization Diazo_Metanilic->Monoazo_Intermediate Azo Coupling Acid_Brown_120 This compound Monoazo_Intermediate->Acid_Brown_120 Azo Coupling (2 eq.) Diazo_Diamino->Acid_Brown_120 (1 eq.)

Figure 1: Synthesis Pathway of this compound.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of this compound, based on established principles of diazotization and azo coupling reactions.

Stage 1: Synthesis of the Monoazo Intermediate

3.1.1. Diazotization of 3-Aminobenzenesulfonic Acid

  • In a suitable reaction vessel, dissolve 3-aminobenzenesulfonic acid in a dilute solution of sodium carbonate in water.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452).

  • While maintaining the temperature at 0-5 °C, slowly add hydrochloric acid until the solution is acidic to Congo red paper.

  • Continue stirring for 30-60 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt of 3-aminobenzenesulfonic acid.

3.1.2. Azo Coupling with m-Phenylenediamine

  • In a separate vessel, dissolve m-phenylenediamine in water.

  • Cool the solution to 0-5 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the m-phenylenediamine solution with vigorous stirring.

  • Maintain the temperature below 10 °C throughout the addition.

  • The pH of the reaction mixture should be maintained in the weakly acidic to neutral range (pH 4-7) to facilitate the coupling reaction. This can be achieved by the addition of a buffer solution, such as sodium acetate.

  • Continue stirring for 2-4 hours, allowing the coupling reaction to go to completion. The formation of the monoazo intermediate is indicated by a color change.

  • The intermediate may be isolated by salting out with sodium chloride and filtration, or used directly in the next step.

Stage 2: Synthesis of this compound

3.2.1. Diazotization of 2,4-Diaminobenzenesulfonic Acid

  • In a reaction vessel, create a suspension of 2,4-diaminobenzenesulfonic acid in water and hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature.

  • Stir the mixture for 1-2 hours at 0-5 °C to ensure the formation of the bis-diazonium salt.

3.2.2. Final Azo Coupling

  • To the solution or suspension of the monoazo intermediate from Stage 1 (two molar equivalents), slowly add the cold bis-diazonium salt solution of 2,4-diaminobenzenesulfonic acid (one molar equivalent) with vigorous stirring.

  • Maintain the temperature of the reaction mixture below 10 °C.

  • The pH is adjusted to be slightly alkaline to promote the final coupling.

  • Stir the reaction mixture for several hours until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography.

  • The final product, this compound, is then isolated from the reaction mixture by salting out with sodium chloride, followed by filtration, washing with brine, and drying.

Experimental_Workflow cluster_stage1 Stage 1: Monoazo Intermediate Synthesis cluster_stage2 Stage 2: Final Dye Synthesis Diazotization1 Diazotization of 3-Aminobenzenesulfonic Acid (0-5 °C) Coupling1 Azo Coupling with m-Phenylenediamine (<10 °C, pH 4-7) Diazotization1->Coupling1 Intermediate_Isolation Intermediate Solution/Isolation Coupling1->Intermediate_Isolation Coupling2 Final Azo Coupling (<10 °C, slightly alkaline) Intermediate_Isolation->Coupling2 2 equivalents Diazotization2 Diazotization of 2,4-Diaminobenzenesulfonic Acid (0-5 °C) Diazotization2->Coupling2 Product_Isolation Product Isolation (Salting out, Filtration, Drying) Coupling2->Product_Isolation

An In-depth Technical Guide on the Solubility Profile of C.I. Acid Brown 120

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for C.I. Acid Brown 120 (C.I. 35020). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the existing qualitative data, a generalized experimental protocol for determining dye solubility, and a visual representation of the experimental workflow.

Qualitative Solubility Profile of this compound

This compound is a multi-azo class dye with the molecular formula C₃₀H₂₃N₁₂Na₃O₉S₃ and a molecular weight of 860.75 g/mol .[1] Its solubility is a critical parameter for its application and formulation. The following table summarizes the qualitative solubility characteristics of this compound based on available data.

Solvent/ConditionSolubility ObservationSource
WaterSoluble, forms a yellow-light brown solution.[1]
Strong Sulfuric AcidSoluble, forms a dark brown solution which turns tan upon dilution.[1]
Aqueous solution with strong Hydrochloric AcidForms a brown precipitate.[1]
Aqueous solution with thick Sodium HydroxideForms an orange-brown solution.[1]

Experimental Protocol for Determining Dye Solubility

The following is a generalized experimental protocol for determining the solubility of a dye such as this compound. This method is based on the principle of creating a saturated solution and subsequently determining the concentration of the dissolved dye using spectrophotometric or gravimetric analysis.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

  • This compound powder

  • Selected solvents (e.g., deionized water, ethanol, methanol, DMSO)

  • Volumetric flasks

  • Erlenmeyer flasks with stoppers

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or incubator

  • Syringe filters (solvent-compatible, e.g., PTFE, 0.45 µm pore size)

  • UV-Vis spectrophotometer and cuvettes

  • Drying oven

  • Desiccator

Procedure:

Part A: Preparation of a Saturated Solution

  • Add an excess amount of this compound to an Erlenmeyer flask containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the flask to prevent solvent evaporation.

  • Place the flask in a thermostatically controlled environment (e.g., 25°C or 37°C) and stir the suspension at a constant rate for a predetermined period (typically 24-48 hours) to reach equilibrium. It is advisable to conduct a preliminary study to determine the time required to reach equilibrium.

  • After the equilibration period, cease stirring and allow the suspension to settle for a sufficient time.

Part B: Sample Collection and Preparation

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean, dry volumetric flask to remove all undissolved particles.

  • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer. Record the dilution factor accurately.

Part C: Quantification of Dissolved Dye

Method 1: Spectrophotometric Analysis

  • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

  • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

  • Plot a calibration curve of absorbance versus concentration and determine the equation of the line (y = mx + c).

  • Measure the absorbance of the diluted sample solution at the same λmax.

  • Calculate the concentration of the diluted sample using the calibration curve equation.

  • Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.

Method 2: Gravimetric Analysis

  • Accurately transfer a known volume of the filtered saturated solution to a pre-weighed, dry flask.

  • Evaporate the solvent in a drying oven at a temperature that will not degrade the dye. A vacuum oven can be used to facilitate evaporation at a lower temperature.

  • Once all the solvent has evaporated, cool the flask to room temperature in a desiccator.

  • Weigh the flask containing the dried dye residue.

  • Repeat the drying and weighing steps until a constant weight is achieved.

  • The solubility can be calculated as the mass of the dried dye per volume of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of dye solubility as described in the experimental protocol.

G Workflow for Dye Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sample Sample Processing cluster_quant Quantification cluster_spec Spectrophotometric Analysis cluster_grav Gravimetric Analysis cluster_result Result prep1 Add excess dye to solvent in a sealed flask prep2 Equilibrate in a thermostatic shaker (24-48h) prep1->prep2 prep3 Allow suspension to settle prep2->prep3 sample1 Withdraw supernatant prep3->sample1 sample2 Filter through a 0.45 µm syringe filter sample1->sample2 sample3 Dilute filtered solution (for spectrophotometry) sample2->sample3 quant_choice Choose Method sample2->quant_choice spec1 Prepare calibration standards quant_choice->spec1 Spectrophotometry grav1 Evaporate solvent from a known volume of filtrate quant_choice->grav1 Gravimetry spec2 Measure absorbance of standards and sample at λmax spec3 Calculate concentration from calibration curve result Determine Solubility (e.g., in g/L or mol/L) spec3->result grav2 Dry residue to a constant weight grav3 Calculate mass of dissolved dye grav3->result

Workflow for determining dye solubility.

References

Physicochemical Properties of C.I. Acid Brown 120

Author: BenchChem Technical Support Team. Date: December 2025

C.I. Acid Brown 120 is a multi-azo dye.[1] Key identifiers for this compound are:

  • C.I. Name: Acid Brown 120

  • C.I. Number: 35020

  • CAS Registry Number: 6428-26-8[1]

  • Molecular Formula: C₃₀H₂₃N₁₂Na₃O₉S₃[1]

  • Molecular Weight: 860.75 g/mol [1]

Quantitative Data on Absorption Spectrum

The absorption spectrum of a compound is a plot of its absorbance of light at different wavelengths. The wavelength at which the maximum absorbance occurs is denoted as λmax. This value is a key characteristic of a chromophore. The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εbc, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

As the specific λmax and molar absorptivity for this compound are not available in the provided search results, the following table is presented as a template for researchers to populate with their experimental findings.

ParameterSymbolValueUnits
Maximum Absorption WavelengthλmaxData not availablenm
Molar Absorptivity at λmaxεData not availableM⁻¹cm⁻¹
Solvent-e.g., Water, Methanol-
ConcentrationcUser-definedM

Experimental Protocol for Determining the Absorption Spectrum

The following is a detailed methodology for determining the absorption spectrum and molar absorptivity of a dye such as this compound. This protocol is based on standard spectrophotometric techniques.[2][3][4][5][6]

1. Materials and Equipment:

  • This compound

  • Solvent (e.g., deionized water, methanol, or another appropriate solvent)[2][3][4]

  • UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or similar)[2]

  • Quartz or glass cuvettes (typically 1 cm path length)[2][3]

  • Volumetric flasks and pipettes

  • Analytical balance

2. Preparation of Stock Solution:

  • Accurately weigh a small amount of this compound powder.

  • Dissolve the powder in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific molar concentration. The concentration should be chosen to yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 to 1.0) after dilution.[2]

3. Preparation of Dilutions:

  • Perform a series of dilutions from the stock solution to prepare several solutions of varying known concentrations.

4. Spectrophotometric Measurement:

  • Turn on the spectrophotometer and allow the lamp to warm up.[5]

  • Fill a cuvette with the pure solvent to be used as a blank.[3][5]

  • Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.[3]

  • Rinse the cuvette with a small amount of the most dilute sample solution, then fill the cuvette approximately three-quarters full with the solution.[3][4]

  • Wipe the transparent sides of the cuvette with a lint-free cloth to remove any fingerprints or smudges.[3][5]

  • Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a desired wavelength range (e.g., 350-850 nm for visible dyes).[4]

  • Identify the wavelength of maximum absorbance (λmax).[3]

  • Repeat the measurement for all prepared dilutions.

5. Data Analysis:

  • Plot a calibration curve of absorbance at λmax versus the concentration of the dilutions.

  • According to the Beer-Lambert law, this plot should be linear. The slope of the line will be equal to the molar absorptivity (ε) if the path length is 1 cm.

Visualizations

The following diagram illustrates the general experimental workflow for determining the absorption spectrum of a dye.

G Experimental Workflow for Absorption Spectroscopy A Prepare Stock Solution of this compound B Prepare Serial Dilutions A->B D Measure Absorbance Spectrum of Each Dilution B->D C Calibrate Spectrophotometer (Set Baseline with Solvent Blank) C->D E Identify λmax D->E F Plot Absorbance vs. Concentration E->F G Calculate Molar Absorptivity (ε) from the Slope F->G

Caption: Workflow for determining the absorption spectrum of a dye.

References

In-depth Technical Guide on the Material Safety of C.I. Acid Brown 120

Author: BenchChem Technical Support Team. Date: December 2025

Substance Identification and Physicochemical Properties

C.I. Acid Brown 120 is a multi-azo anionic dye.[1] Azo dyes are characterized by the presence of one or more azo groups (–N=N–).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
C.I. Name Acid Brown 120[1]
CAS Number 6428-26-8[1]
Molecular Formula C₃₀H₂₃N₁₂Na₃O₉S₃[1]
Molecular Weight 860.75 g/mol [1]
Chemical Class Multi-azo dye[1]
Appearance Red-light brown powder[1]
Solubility Soluble in water (yellow-light brown solution)[1]

Hazard Identification and Toxicological Profile

The primary toxicological concern for many azo dyes is their potential to undergo reductive cleavage of the azo bond to form aromatic amines, some of which are known or suspected carcinogens.[2] This breakdown can occur under specific conditions, for instance, through the action of certain microorganisms or enzymes. The European Union has classified 22 aromatic amines derived from azo dyes as potential carcinogens.[2]

As no specific toxicological data for this compound is available, the following table presents data for a related compound, C.I. Acid Brown 83, to provide a general toxicological profile for this class of dyes.

Table 2: Toxicological Data for a Representative Acid Brown Dye (C.I. Acid Brown 83)

EndpointResultSpeciesSource
Acute Oral Toxicity (LD50) > 2000 mg/kgRat
Primary Skin Irritation Non-irritantRabbit
Primary Mucous Membrane Irritation Non-irritantRabbit
Sensitization Not expected to be a sensitizer

Experimental Protocols

Given the concern over the release of aromatic amines, a standard experimental protocol for their detection in textiles dyed with azo dyes is presented below. This is a generalized procedure based on established methods.[2]

Protocol for Reductive Cleavage and Detection of Aromatic Amines

Objective: To determine if a textile sample releases any of the banned aromatic amines upon reductive cleavage of azo dyes.

Materials:

  • Textile sample dyed with this compound

  • Citrate (B86180) buffer (pH 6.0)

  • Sodium dithionite (B78146) solution

  • Diethyl ether or a suitable solid-phase extraction (SPE) cartridge

  • Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC)

  • Standard solutions of the 22 banned aromatic amines

Procedure:

  • Sample Preparation: A representative sample of the dyed textile is cut into small pieces.

  • Reductive Cleavage: The textile sample is incubated in a heated citrate buffer with sodium dithionite. This chemical reduction cleaves the azo bonds, releasing the constituent aromatic amines.

  • Extraction: The resulting solution is cooled, and the aromatic amines are extracted from the aqueous phase using a liquid-liquid extraction with an organic solvent like diethyl ether, or by passing the solution through an SPE cartridge.

  • Concentration: The organic extract is concentrated to a small volume under a gentle stream of nitrogen.

  • Analysis: The concentrated extract is injected into a GC-MS or HPLC system for separation and identification of the aromatic amines.

  • Quantification: The presence and concentration of any of the banned aromatic amines are determined by comparing the resulting chromatogram with those of the known standards.

Visualizations

Logical Workflow for Chemical Hazard Assessment

The following diagram illustrates a general workflow for assessing and managing the hazards associated with a chemical substance like this compound.

Hazard_Assessment_Workflow cluster_assessment Hazard Assessment cluster_exposure Exposure Evaluation cluster_risk Risk Management Identify_Substance Identify Substance (this compound) Gather_Data Gather Physicochemical and Toxicological Data Identify_Substance->Gather_Data Search Databases Hazard_Classification Classify Hazards (e.g., Carcinogenicity, Irritation) Gather_Data->Hazard_Classification Analyze Data Risk_Characterization Characterize Risk Hazard_Classification->Risk_Characterization Inform Risk Identify_Routes Identify Exposure Routes (Dermal, Inhalation, Ingestion) Assess_Exposure Assess Potential Exposure Scenarios Identify_Routes->Assess_Exposure Scenario Analysis Assess_Exposure->Risk_Characterization Quantify Exposure Implement_Controls Implement Control Measures (PPE, Ventilation) Risk_Characterization->Implement_Controls Mitigate Risk Develop_SOPs Develop Safe Operating Procedures Implement_Controls->Develop_SOPs Emergency_Plan Establish Emergency Response Plan Develop_SOPs->Emergency_Plan

Caption: A generalized workflow for chemical hazard assessment and management.

Potential Hazard Pathway for Azo Dyes

This diagram illustrates the potential pathway from an azo dye to a harmful biological effect.

Azo_Dye_Hazard_Pathway A Azo Dye (e.g., this compound) B Reductive Cleavage (e.g., by skin microflora, liver enzymes) A->B Exposure C Formation of Aromatic Amines B->C D Systemic Absorption C->D E Metabolic Activation (in the liver) D->E F Binding to DNA E->F G Potential Carcinogenic Effect F->G

Caption: Potential metabolic pathway leading to azo dye toxicity.

Safe Handling and Storage

Based on general practices for handling dye powders, the following precautions are recommended:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to minimize dust inhalation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator for dusts.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.

First Aid Measures

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Avoid release to the environment.

References

C.I. Acid Brown 120: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6428-26-8

This technical guide provides an in-depth overview of C.I. Acid Brown 120, a multi-azo dye. The information is intended for researchers, scientists, and drug development professionals, with a focus on its chemical properties, synthesis, analysis, and biological interactions.

Core Data Presentation

Quantitative data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Registry Number 6428-26-8[1]
C.I. Name Acid Brown 120[1]
C.I. Number 35020[1]
Molecular Formula C₃₀H₂₃N₁₂Na₃O₉S₃[1]
Molecular Weight 860.75 g/mol [1]
Appearance Red-light brown powder[1]
Solubility in Water Soluble (yields a yellow-light brown solution)[1]

Table 2: Qualitative Chemical Characteristics

ConditionObservationReference
In concentrated H₂SO₄ Dark brown[1]
Dilution of H₂SO₄ solution Tan[1]
Addition of strong HCl to aqueous solution Brown precipitation[1]
Addition of concentrated NaOH to aqueous solution Orange-brown solution[1]

Experimental Protocols

General Synthesis Protocol: Diazotization and Azo Coupling

This compound is synthesized through a multi-step process involving diazotization and coupling reactions.[1]

Step 1: Diazotization of 3-Aminobenzenesulfonic Acid

  • Dissolve 3-aminobenzenesulfonic acid in a dilute hydrochloric acid solution and cool the mixture to 0-5°C in an ice bath.

  • Slowly add a cooled aqueous solution of sodium nitrite (B80452) dropwise while maintaining the temperature below 5°C.

  • Stir the reaction mixture for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: First Coupling Reaction

  • Dissolve benzene-1,3-diamine in an aqueous solution and cool to 0-5°C.

  • Slowly add the prepared diazonium salt solution from Step 1 to the benzene-1,3-diamine solution, maintaining the temperature and a slightly acidic pH.

  • Allow the reaction to proceed for several hours until the coupling is complete, which can be monitored by thin-layer chromatography (TLC).

Step 3: Second Diazotization and Coupling

  • The product from the first coupling (2 moles) is coupled with the diazonium salt of 2,4-diaminobenzenesulfonic acid (1 mole).

  • The 2,4-diaminobenzenesulfonic acid is diazotized following a similar procedure as in Step 1.

  • The resulting diazonium salt is then coupled with the product from Step 2 under controlled pH and temperature conditions.

Step 4: Isolation and Purification

  • The crude dye is precipitated from the reaction mixture by adding sodium chloride ("salting out").

  • The precipitate is collected by filtration and washed with a brine solution.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to remove unreacted starting materials and by-products.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of this compound can be determined using HPLC with a Diode Array Detector (DAD) or Mass Spectrometry (MS).[1][2]

  • Sample Preparation: Accurately weigh a small amount of the dye and dissolve it in a suitable solvent, such as a water/methanol mixture, to a known concentration.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.[2]

    • Mobile Phase: A gradient elution with two solvents is common. For example, Solvent A: ammonium (B1175870) acetate (B1210297) or formate (B1220265) buffer in water, and Solvent B: acetonitrile (B52724) or methanol.[2]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV-Vis detection at the wavelength of maximum absorbance for the dye, or MS for identification of the parent ion and any impurities.[1][2]

  • Analysis: Inject the sample and standards into the HPLC system. The retention time and peak area are used for qualitative and quantitative analysis, respectively.

Biological Activity and Metabolism

Azo dyes, including multi-azo dyes like this compound, can undergo metabolic reduction of their azo bonds. This process is primarily carried out by azoreductases produced by microorganisms in the gut and, to a lesser extent, by enzymes in the liver.[3][4][5] The reductive cleavage of the azo linkages results in the formation of aromatic amines.[4][5] Some of these aromatic amine metabolites can be toxic or carcinogenic.[3][4][6]

The following diagram illustrates the general metabolic pathway for a multi-azo dye.

metabolic_pathway AzoDye This compound (Multi-Azo Dye) Azoreductase Azoreductases (Gut Microbiota / Liver) AzoDye->Azoreductase Reductive Cleavage AromaticAmines Aromatic Amines (Metabolites) Azoreductase->AromaticAmines Detoxification Phase II Conjugation (e.g., Glucuronidation, Sulfation) AromaticAmines->Detoxification Detoxification Pathway Bioactivation Metabolic Activation (e.g., N-hydroxylation) AromaticAmines->Bioactivation Toxification Pathway Excretion Excretion (Urine, Feces) Detoxification->Excretion ToxicEffects Potential Toxic Effects (e.g., Methemoglobinemia, Carcinogenicity) Bioactivation->ToxicEffects

General metabolic pathway of a multi-azo dye.

The following diagram illustrates a representative experimental workflow for assessing the toxicity of an azo dye.

toxicity_workflow start Start: Azo Dye Sample dose_prep Dose Preparation (e.g., in vehicle) start->dose_prep animal_model Animal Model Exposure (e.g., oral gavage, dermal) dose_prep->animal_model genotox Genotoxicity Assays (e.g., Ames test, micronucleus assay) dose_prep->genotox clinical_obs Clinical Observation (e.g., body weight, behavior) animal_model->clinical_obs necropsy Necropsy & Tissue Collection animal_model->necropsy End of study data_analysis Data Analysis & Interpretation clinical_obs->data_analysis histopath Histopathology necropsy->histopath biochem Biochemical Analysis (e.g., blood chemistry, enzyme assays) necropsy->biochem histopath->data_analysis biochem->data_analysis genotox->data_analysis

Workflow for in vivo toxicity assessment.

References

Methodological & Application

Application Notes and Protocol for Staining Tissues with Acid Brown 120

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Brown 120 is a multi-azo anionic dye with the chemical formula C30H23N12Na3O9S3.[1] As an acid dye, it carries a negative charge and is expected to bind to cationic (basic) components within a tissue section, such as proteins in the cytoplasm and connective tissue fibers.[2] This property makes it a potential candidate for use as a counterstain in various histological techniques, providing contrast to nuclear stains like hematoxylin (B73222). The intensity of staining with acid dyes is influenced by the pH of the staining solution; a more acidic environment increases the positive charge on tissue proteins, leading to stronger binding of the anionic dye.[2] While specific protocols for Acid Brown 120 in tissue staining are not widely documented, this document provides a generalized protocol based on the principles of acid dye staining. Researchers should note that optimization of parameters such as dye concentration, staining duration, and pH will be necessary for specific applications and tissue types.

Data Presentation

A summary of the known chemical and physical properties of Acid Brown 120 is presented below. This information is crucial for the preparation of accurate staining solutions and for understanding the dye's behavior in an aqueous environment.

PropertyValue
C.I. NameAcid Brown 120
C.I. Number35020
CAS Number6428-26-8
Molecular FormulaC30H23N12Na3O9S3[1]
Molecular Weight860.75 g/mol [1]
Chemical ClassMulti-azo dye[1]
AppearanceRed-light brown solid[1]
SolubilitySoluble in water (yields a yellow-light brown solution)[1]

Experimental Protocol: Staining of Formalin-Fixed, Paraffin-Embedded Tissues

This protocol outlines the steps for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections with Acid Brown 120.

Materials and Reagents:

  • FFPE tissue sections on slides

  • Xylene or xylene substitute

  • Ethanol (B145695) (100%, 95%, 70%)

  • Distilled or deionized water

  • Acid Brown 120 dye powder

  • Glacial acetic acid

  • Hematoxylin (optional, for nuclear counterstaining)

  • Scott's tap water substitute or other bluing agent (if using hematoxylin)

  • Permanent mounting medium

  • Coverslips

  • Staining jars

  • Microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each to remove paraffin (B1166041) wax.

    • Hydrate the sections by immersing them in two changes of 100% ethanol for 3 minutes each.

    • Continue hydration with two changes of 95% ethanol for 3 minutes each.

    • Immerse in 70% ethanol for 3 minutes.

    • Finally, rinse the slides in two changes of distilled water for 3 minutes each.[2]

  • Nuclear Staining (Optional):

    • If a nuclear counterstain is desired, stain the slides with hematoxylin according to the manufacturer's protocol.

    • Rinse the slides in running tap water.

    • "Blue" the hematoxylin by immersing the slides in a suitable bluing agent (e.g., Scott's tap water substitute).

    • Rinse again in running tap water.

  • Acid Brown 120 Staining:

    • Preparation of Staining Solution: Prepare a 0.1% to 1.0% (w/v) stock solution of Acid Brown 120 in distilled water. To create the working solution, dilute the stock solution and adjust the pH to approximately 5.0 using 1% acetic acid.[2] Note: The optimal concentration and pH should be determined empirically.

    • Staining: Immerse the slides in the Acid Brown 120 working solution for 1-5 minutes. The optimal staining time will vary depending on the tissue type and desired staining intensity.

  • Differentiation (Optional):

    • To remove excess stain and improve contrast, briefly rinse the slides in a 0.2% acetic acid solution for 10-30 seconds.[2]

  • Dehydration and Mounting:

    • Rinse the slides in distilled water.

    • Dehydrate the sections by immersing them in 95% ethanol for 1 minute, followed by two changes of 100% ethanol for 1 minute each.

    • Clear the slides in two changes of xylene or a xylene substitute for 2 minutes each.[2]

    • Mount the slides with a permanent mounting medium and apply a coverslip.

Experimental Workflow

Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration Nuclear_Stain Nuclear Staining (Hematoxylin, Optional) Rehydration->Nuclear_Stain Acid_Brown_Stain Acid Brown 120 Staining Nuclear_Stain->Acid_Brown_Stain Differentiation Differentiation (Acetic Acid, Optional) Acid_Brown_Stain->Differentiation Dehydration_Final Dehydration (Ethanol Series) Differentiation->Dehydration_Final Clearing Clearing (Xylene) Dehydration_Final->Clearing Mounting Mounting Clearing->Mounting

Caption: Workflow for tissue staining with Acid Brown 120.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak Staining 1. Dye concentration is too low.2. Staining time is too short.3. pH of the staining solution is too high.1. Increase the concentration of Acid Brown 120.2. Increase the incubation time.3. Lower the pH of the staining solution with acetic acid.
Overstaining 1. Dye concentration is too high.2. Staining time is too long.1. Decrease the concentration of Acid Brown 120.2. Reduce the incubation time.3. Introduce or prolong the differentiation step.[2]
Uneven Staining 1. Incomplete deparaffinization or rehydration.2. Slides not fully immersed in solutions.1. Ensure complete removal of paraffin and proper tissue rehydration.2. Use a staining jar with sufficient volume to cover the slides completely.
High Background 1. Staining solution is old or contaminated.2. Inadequate differentiation.1. Prepare a fresh staining solution.2. Optimize the differentiation step.

References

Application Notes and Protocols for C.I. Acid Brown 120 in Leather and Textile Dyeing Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Brown 120 is a multi-azo acid dye known for its reddish-light brown hue.[1] It is utilized in the dyeing of protein fibers such as leather, wool, and silk, as well as synthetic polyamides like nylon.[2][3][4] The application of acid dyes is predicated on the formation of ionic bonds between the anionic dye molecules and the cationic sites on the fibers, a process typically carried out in an acidic dyebath.[2] This document provides detailed application notes, experimental protocols, and an overview of the underlying principles for the use of this compound in a research context. Due to the limited availability of specific quantitative performance data for this compound in publicly accessible literature, this document focuses on providing robust, general-purpose protocols that can be adapted and optimized for specific research needs.

Dye Information

PropertyValue
C.I. NameAcid Brown 120
C.I. Number35020
CAS Number6428-26-8[1]
Molecular FormulaC₃₀H₂₃N₁₂Na₃O₉S₃[1]
Molecular Weight860.75 g/mol [1]
Chemical ClassMulti-azo[1]
AppearanceRed-light brown powder
SolubilitySoluble in water, yielding a yellow-light brown solution.[1]

Data Presentation: Performance of Brown Acid Dyes

Dye NameC.I. NameChemical ClassSubstrateLight FastnessWash FastnessRubbing Fastness (Dry)Rubbing Fastness (Wet)
Acid Brown 7534905PolyazoWool, Nylon, Silk4-52-3--
Acid Brown 165--Nylon, WoolGoodGood--
Acid Brown 83-DisazoWool, Nylon434-54
Acid Brown 1420195DisazoWool, Nylon4-5343-4

Data compiled from publicly available resources.[2]

Experimental Protocols

The following are detailed, general-purpose protocols for the application of this compound to leather, wool, and nylon. These should be considered starting points, and optimization may be necessary to achieve desired results.

Protocol 1: Exhaust Dyeing of Chrome-Tanned Leather

This protocol outlines a standard drum dyeing process for chrome-tanned leather.

Materials and Equipment:

  • Neutralized chrome-tanned leather

  • This compound

  • Formic acid (85%)

  • Wetting agent (non-ionic)

  • Leveling agent

  • Fatliquor

  • Laboratory-scale dyeing drum

  • Heating and temperature control system

  • pH meter

Procedure:

  • Wetting Back:

    • Place the leather in the dyeing drum with 200% water (based on shaved weight) at 35°C.[5]

    • Add a suitable wetting agent.

    • Run the drum for 30-60 minutes to ensure the leather is fully and evenly wetted.

  • Dyeing:

    • Drain the wetting bath.

    • Prepare a fresh dyebath with 100-200% water at 40-50°C.

    • Dissolve the required amount of this compound (e.g., 1-5% on shaved weight) in hot water and add it to the drum.[6]

    • Add a leveling agent to promote even dye uptake.

    • Run the drum for 20 minutes to allow for dye penetration.

  • Fixation:

    • Slowly add 1-3% formic acid (diluted 1:10 with water) to the dyebath in two or three stages over 30 minutes to gradually lower the pH to 3.5-4.0.[5] This step is crucial for fixing the anionic dye to the cationic leather fibers.

    • Continue running the drum for an additional 30-60 minutes to ensure complete dye fixation.[6]

  • Rinsing and Neutralization:

    • Drain the exhausted dyebath.

    • Rinse the leather thoroughly with running water at 30-40°C until the water runs clear.

    • Neutralize the leather with a mild alkali (e.g., sodium bicarbonate) to a pH of 5.0-6.0.

  • Fatliquoring and Finishing:

    • Carry out fatliquoring as required to impart softness and other desired physical properties.

    • The leather is then sammied, set out, dried, and finished as per standard procedures.

Protocol 2: Exhaust Dyeing of Wool Fabric

This protocol describes a standard laboratory procedure for dyeing wool fabric.

Materials and Equipment:

  • Scoured wool fabric

  • This compound

  • Glauber's salt (sodium sulfate)

  • Acetic acid (glacial) or Formic acid (85%)

  • Leveling agent

  • Laboratory dyeing machine (e.g., beaker dyer)

  • Heating and temperature control system

  • pH meter

Procedure:

  • Fabric Preparation:

    • Ensure the wool fabric is thoroughly scoured to remove any impurities that may affect dyeing.

  • Dye Bath Preparation:

    • Set the liquor ratio (the ratio of the weight of the dyebath to the weight of the fabric) to 20:1 to 40:1.

    • Prepare the dyebath with the required amount of water.

    • Add Glauber's salt (5-10% on weight of fabric, owf) as a leveling agent to promote even dye distribution.[2]

    • Add a suitable leveling agent.

    • Adjust the pH of the dyebath to 4.5-5.5 with acetic acid or formic acid.[2]

    • Dissolve the required amount of this compound (e.g., 0.5-4.0% owf) in a small amount of hot water and add it to the dyebath.

  • Dyeing Process:

    • Introduce the pre-wetted wool fabric into the dyebath at 40°C.

    • Raise the temperature to the boil (98-100°C) at a rate of 1.5-2.0°C per minute.

    • Continue dyeing at the boil for 45-60 minutes, ensuring gentle agitation for even dyeing.[2]

  • Rinsing and Drying:

    • Cool the dyebath down to 70°C before removing the fabric.

    • Rinse the dyed fabric thoroughly, first with warm water and then with cold water, until the water runs clear.

    • Hydro-extract and air-dry the fabric away from direct sunlight.

Protocol 3: Exhaust Dyeing of Nylon Fabric

This protocol outlines a standard laboratory procedure for dyeing nylon fabric.

Materials and Equipment:

  • Scoured nylon fabric

  • This compound

  • Ammonium (B1175870) sulfate (B86663) or a suitable pH buffer

  • Acetic acid (glacial) or Formic acid (85%)

  • Leveling agent

  • Laboratory dyeing machine

  • Heating and temperature control system

  • pH meter

Procedure:

  • Fabric Preparation:

    • Ensure the nylon fabric is thoroughly scoured to remove any processing oils or finishes.

  • Dye Bath Preparation:

    • Set the liquor ratio to 20:1 to 40:1.

    • Prepare the dyebath with the required amount of water.

    • Add a suitable leveling agent.

    • Add ammonium sulfate to help control the pH during the dyeing process.

    • Adjust the initial pH of the dyebath to 6.0-7.0.

    • Dissolve the required amount of this compound (e.g., 0.5-3.0% owf) in hot water and add it to the dyebath.

  • Dyeing Process:

    • Introduce the pre-wetted nylon fabric into the dyebath at 40°C.

    • Raise the temperature to the boil (98-100°C) at a rate of 1.5-2.0°C per minute.

    • After 15 minutes at the boil, add a small amount of acetic acid or formic acid to gradually lower the pH to 4.5-5.5 to promote exhaustion.

    • Continue dyeing at the boil for another 30-45 minutes.

  • Rinsing and Drying:

    • Cool the dyebath to 70°C before removing the fabric.

    • Rinse the dyed fabric thoroughly with warm and then cold water.

    • An after-treatment with a cationic fixing agent can be performed to improve wash fastness.

    • Hydro-extract and dry the fabric.

Mandatory Visualizations

Signaling Pathway: Acid Dyeing of Protein and Polyamide Fibers

The fundamental principle of acid dyeing involves the electrostatic attraction between the anionic sulfonate groups (-SO₃⁻) of the acid dye and the protonated amino groups (-NH₃⁺) of the protein (leather, wool) or polyamide (nylon) fibers in an acidic medium.

AcidDyeingMechanism cluster_dyebath Acidic Dyebath (Low pH) cluster_fiber Fiber (Wool, Leather, Nylon) Dye Acid Dye Anion (D-SO₃⁻) Dyed_Fiber Dyed Fiber (D-SO₃⁻  H₃N⁺-Fiber) Dye->Dyed_Fiber Ionic Bond Formation H_ion H⁺ Fiber_NH2 Amino Group (-NH₂) Fiber_NH3 Cationic Site (-NH₃⁺) Fiber_NH2->Fiber_NH3 Protonation Fiber_NH3->Dyed_Fiber ExhaustDyeingWorkflow start Start prep Substrate Preparation (Scouring/Wetting) start->prep bath_prep Dye Bath Preparation (Water, Auxiliaries, pH Adjustment) prep->bath_prep dye_add Add Dissolved Dye bath_prep->dye_add dyeing Dyeing Cycle (Temperature Ramp and Hold) dye_add->dyeing fixation Fixation (pH Adjustment for Leather) dyeing->fixation Leather Specific rinsing Rinsing dyeing->rinsing Textiles fixation->rinsing after_treatment After-treatment (Optional) (e.g., Cationic Fixation) rinsing->after_treatment drying Drying after_treatment->drying end End drying->end DyeingFactors center Dyeing Performance (Color Yield, Levelness, Fastness) pH pH pH->center temp Temperature temp->center time Time time->center dye_conc Dye Concentration dye_conc->center aux Auxiliaries (Salts, Leveling Agents) aux->center substrate Substrate Properties (Fiber Type, Pre-treatment) substrate->center

References

Application Notes and Protocols: C.I. Acid Brown 120 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Brown 120, identified by CAS number 6428-26-8, is a multi-azo class, water-soluble dye.[1] It presents as a red-light brown powder and is soluble in water, forming a yellow-light brown solution.[1] While this compound is utilized in various industrial dyeing applications, its use within biological research and drug development is not well-documented in publicly available literature. These application notes provide a generalized protocol for the preparation of a stock solution of this compound, intended for foundational research and exploratory studies. The provided protocols are based on the general characteristics of acid dyes and should be adapted and validated for specific experimental requirements.

Chemical and Physical Properties

A summary of the known properties of this compound is presented below for easy reference.

PropertyValueReference
C.I. Name Acid Brown 120[1]
CAS Number 6428-26-8[1]
Molecular Formula C₃₀H₂₃N₁₂Na₃O₉S₃[1]
Molecular Weight 860.75 g/mol [1]
Appearance Red-light brown powder[1]
Solubility Soluble in water[1]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[2]
Storage (in Solvent) -80°C for 6 months; -20°C for 1 month[2]

Experimental Protocols

Preparation of a 1% (w/v) this compound Stock Solution

This protocol details the steps for preparing a 1% (w/v) stock solution of this compound. This concentration is a common starting point for many applications.

Materials:

  • This compound powder

  • High-purity water (distilled or deionized)

  • Volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • Weighing paper or boat

  • Spatula

  • Analytical balance

  • Filtration apparatus (e.g., 0.22 µm syringe filter)

  • Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Weighing: Accurately weigh 1.0 g of this compound powder using an analytical balance.

  • Initial Dissolution: Transfer the weighed powder into the volumetric flask. Add a small volume of high-purity water (approximately 20-30% of the final volume) to create a paste or slurry. This initial wetting step aids in the complete dissolution of the dye.

  • Dissolution: Place the magnetic stir bar in the flask and add the remaining high-purity water to bring the total volume to approximately 90% of the final volume. Place the flask on a magnetic stirrer and stir until the dye is completely dissolved. Gentle heating may be applied to facilitate dissolution, but avoid boiling.

  • Volume Adjustment: Once the dye is fully dissolved and the solution has returned to room temperature, carefully add high-purity water to reach the 100 mL mark on the volumetric flask.

  • Filtration: For applications requiring high purity, filter the stock solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Storage: Transfer the filtered stock solution into a clearly labeled, light-protected container (e.g., an amber bottle). Store at an appropriate temperature as indicated in the properties table.

Diagrams

Stock_Solution_Preparation_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage weigh Weigh this compound Powder add_solvent Add Solvent (e.g., High-Purity Water) weigh->add_solvent Transfer to Volumetric Flask mix Mix/Stir (Gentle Heating if Necessary) add_solvent->mix adjust_volume Adjust to Final Volume mix->adjust_volume Cool to Room Temperature filter Filter (Optional, e.g., 0.22 µm) adjust_volume->filter store Store in Light-Protected Container filter->store

References

Application Notes and Protocols for C.I. Acid Brown 120 as an Investigational Non-Destructive Protein Stain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

These application notes provide a comprehensive guide for the investigation of C.I. Acid Brown 120 as a potential non-destructive protein stain for applications in proteomics and drug development. As there are no established protocols for the use of this compound in protein staining, this document outlines an investigational approach. It includes a detailed, hypothetical protocol adapted from methodologies for other acid dyes, along with a systematic workflow for optimization. The primary advantage of a non-destructive stain is its compatibility with downstream analytical techniques such as mass spectrometry and Edman degradation. This document provides benchmark data from established non-destructive staining methods to serve as a reference for the evaluation of this compound.

Introduction to Non-Destructive Protein Staining

Visualizing proteins in polyacrylamide gels is a fundamental step in many biochemical and proteomic workflows. Non-destructive protein staining methods are crucial as they do not chemically modify the proteins, allowing for their subsequent extraction and analysis.[1][2] This is in contrast to some staining techniques that can interfere with downstream applications. The ideal non-destructive stain offers high sensitivity, a broad linear dynamic range for accurate quantification, and compatibility with mass spectrometry (MS) and N-terminal sequencing.[2][3] Commonly used non-destructive stains include Coomassie Brilliant Blue and some fluorescent dyes.[1][3] The exploration of new dyes like this compound is driven by the search for improved performance and alternative staining options.

Chemical Properties of this compound

This compound is a multi-azo acid dye.[4] Acid dyes are anionic and bind to proteins through electrostatic interactions with positively charged amino acid residues (e.g., lysine, arginine, and histidine) and hydrophobic interactions. The chemical properties of this compound are summarized in the table below.

PropertyValue
C.I. NameAcid Brown 120
C.I. Number35020
CAS Number6428-26-8
Molecular FormulaC₃₀H₂₃N₁₂Na₃O₉S₃
Molecular Weight860.75 g/mol
SolubilitySoluble in water (yellow light brown solution)

Data sourced from World Dye Variety.[4]

Investigational Protocol for this compound Protein Staining

This protocol is a starting point for the investigation of this compound as a protein stain. Optimization of parameters such as dye concentration, staining time, and destaining solution composition will be necessary.

Materials:

  • Polyacrylamide gel with separated proteins

  • Fixing Solution: 50% (v/v) methanol (B129727), 10% (v/v) acetic acid in deionized water

  • Staining Solution (Investigational): 0.1% (w/v) this compound in 10% (v/v) acetic acid

  • Destaining Solution: 10% (v/v) methanol, 5% (v/v) acetic acid in deionized water

  • Deionized water

  • Orbital shaker

  • Gel imaging system

Procedure:

  • Fixation:

    • Following electrophoresis, place the polyacrylamide gel in a clean container.

    • Add a sufficient volume of Fixing Solution to completely cover the gel.

    • Incubate for 30-60 minutes on an orbital shaker at room temperature. This step fixes the proteins in the gel matrix.

  • Staining:

    • Remove the Fixing Solution.

    • Add the investigational Staining Solution (0.1% this compound in 10% acetic acid).

    • Incubate for 30-60 minutes with gentle agitation. The optimal staining time will require empirical determination.

  • Destaining:

    • Remove the Staining Solution.

    • Add Destaining Solution and gently agitate.

    • Change the Destaining Solution every 30-60 minutes until the protein bands are clearly visible against a clear background. This may take several hours.

  • Washing and Storage:

    • After destaining, wash the gel with deionized water.

    • The gel can be stored in deionized water or 1% acetic acid at 4°C.

Optimization Parameters:

  • Dye Concentration: Test a range of this compound concentrations in the staining solution (e.g., 0.05% to 0.25% w/v).

  • Staining and Destaining Times: Systematically vary the incubation times for staining and destaining to achieve the best signal-to-noise ratio.

  • Solution Composition: Adjust the percentages of methanol and acetic acid in the fixing, staining, and destaining solutions.

Benchmark Performance of Non-Destructive Protein Stains

The following table summarizes the performance of commonly used non-destructive protein staining methods. This data can be used to benchmark the performance of an optimized this compound staining protocol.

Staining MethodLimit of Detection (LOD)Linear Dynamic RangeMS Compatibility
Coomassie Brilliant Blue R-250~25 ng1-30 ngYes
Colloidal Coomassie Blue G-250~4 ng10-200 ngYes
Silver Staining (MS-compatible)0.1-0.2 ng1-30 ngYes (with specific protocols)
Fluorescent Dyes (e.g., SYPRO Ruby)~1 ng>1000-foldYes

Data compiled from various sources.[2][5]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for protein staining and a proposed workflow for the investigation and optimization of a new staining reagent like this compound.

G cluster_workflow General Protein Staining Workflow PAGE Protein Separation (SDS-PAGE) Fixation Fixation PAGE->Fixation Precipitate proteins Staining Staining Fixation->Staining Incubate with dye Destaining Destaining Staining->Destaining Remove background Imaging Imaging & Analysis Destaining->Imaging Visualize bands Downstream Downstream Analysis (e.g., Mass Spectrometry) Imaging->Downstream Excise bands

General workflow for protein staining in polyacrylamide gels.

G cluster_investigation Investigational Workflow for this compound Protocol Develop Initial Protocol Parameters Identify Key Parameters (Concentration, Time, pH) Protocol->Parameters Optimization Systematic Optimization Parameters->Optimization Evaluation Performance Evaluation (Sensitivity, Linearity) Optimization->Evaluation Iterate Evaluation->Optimization Compatibility Downstream Compatibility Testing (Mass Spectrometry) Evaluation->Compatibility Finalization Finalize Optimized Protocol Compatibility->Finalization

Logical workflow for developing a this compound staining protocol.

Troubleshooting

When developing a new staining protocol, several common issues may arise.

IssuePossible CauseSuggested Solution
No or Weak Staining Inefficient dye binding.Lower the pH of the staining solution; increase dye concentration or staining time.
High Background Insufficient destaining.Prolong destaining time or use a stronger destaining solution (e.g., higher methanol concentration).
Precipitate on Gel Poor dye solubility.Filter the staining solution before use.
Incompatibility with MS Covalent modification of proteins.Ensure the staining mechanism is non-covalent; perform thorough washing steps before MS analysis.

Conclusion

While this compound is not a conventional protein stain, its properties as an acid dye suggest its potential for this application. The investigational protocol and workflow provided here offer a structured approach for researchers to explore its efficacy as a non-destructive protein stain. A systematic evaluation of its performance, particularly its sensitivity, linearity, and compatibility with downstream applications like mass spectrometry, will be essential to determine its utility in proteomics and related fields.

References

Troubleshooting & Optimization

How to reduce background staining with Acid Brown 120

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background staining when using Acid Brown 120.

Frequently Asked Questions (FAQs)

Q1: What is Acid Brown 120 and what are its common applications?

Acid Brown 120 is a type of acid dye. Acid dyes are typically used in histology and cytology to stain basic cellular components such as the cytoplasm, collagen, and muscle fibers. They are characterized by their acidic functional groups, which bind to cationic (basic) components within tissue samples.

Q2: What are the primary causes of high background staining with Acid Brown 120?

High background staining with acid dyes like Acid Brown 120 can generally be attributed to several factors:

  • Excessive Dye Concentration: Using a higher concentration of the dye than necessary can lead to non-specific binding.

  • Inappropriate pH: The pH of the staining solution and washing buffers can significantly impact dye binding.

  • Insufficient Washing: Inadequate washing steps after staining can leave unbound dye molecules in the tissue.

  • Hydrophobic Interactions: Non-specific binding can also occur due to hydrophobic interactions between the dye and tissue components.

  • Tissue Fixation: The type of fixative used and the duration of fixation can influence tissue reactivity with the dye.

Troubleshooting Guide: Reducing Background Staining

This guide provides specific troubleshooting steps to address common issues encountered during staining with Acid Brown 120.

Issue: High Background Staining Obscures Target Structures

High background can make it difficult to distinguish specific staining from non-specific dye binding. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution Experimental Protocol
Dye Concentration is Too High Optimize the dye concentration by performing a dilution series.1. Prepare a series of Acid Brown 120 dilutions (e.g., 1:100, 1:200, 1:500, 1:1000) in the appropriate buffer. 2. Stain a set of serial tissue sections with each dilution. 3. Observe the staining intensity and background under a microscope. 4. Select the dilution that provides the best signal-to-noise ratio.
Incorrect pH of Staining Solution Adjust the pH of the staining solution. Acid dyes often stain more specifically at a lower pH.1. Prepare staining solutions with varying pH values (e.g., pH 4.0, 4.5, 5.0, 5.5). 2. Stain tissue sections in each pH-adjusted solution. 3. Evaluate the staining to determine the optimal pH for your specific application.
Inadequate Washing Increase the duration and/or number of washing steps.1. After the staining step, wash the slides in the recommended buffer (e.g., distilled water or a specific buffer). 2. Try increasing the number of washes (e.g., from 2 to 4 changes of buffer). 3. Extend the duration of each wash (e.g., from 1 minute to 3 minutes).
Non-Specific Hydrophobic Binding Add a non-ionic detergent (e.g., Tween 20) to the washing buffer.1. Prepare a washing buffer containing a low concentration of Tween 20 (e.g., 0.05%). 2. Use this buffer for all washing steps after staining. 3. Compare the results to tissues washed without detergent.
Quantitative Data Summary

The following table provides a hypothetical example of how to present optimization data for Acid Brown 120 staining.

Dye Dilution Staining pH Wash Duration (min) Signal Intensity (Arbitrary Units) Background Staining (Arbitrary Units) Signal-to-Noise Ratio
1:1005.0295601.58
1:2005.0280352.29
1:500 4.5 5 75 15 5.00
1:10004.5540104.00

Data in this table is for illustrative purposes only.

Visualizing Experimental Workflows

Workflow for Optimizing Staining Conditions

The following diagram illustrates a logical workflow for troubleshooting and optimizing your Acid Brown 120 staining protocol to minimize background.

G cluster_0 Staining Protocol start Start with Standard Protocol check_background High Background? start->check_background optimize_dye Optimize Dye Concentration check_background->optimize_dye Yes final_protocol Optimized Protocol check_background->final_protocol No optimize_ph Adjust Staining pH optimize_dye->optimize_ph optimize_wash Improve Washing Steps optimize_ph->optimize_wash optimize_wash->check_background end End final_protocol->end

Caption: A workflow diagram for troubleshooting high background staining.

Logical Relationship of Factors Affecting Staining

This diagram shows the key factors that can be adjusted to reduce background staining and improve the quality of your results.

G cluster_1 Factors Influencing Staining Quality staining_quality Optimal Staining Quality high_signal High Signal staining_quality->high_signal low_background Low Background staining_quality->low_background dye_conc Dye Concentration low_background->dye_conc Optimize staining_ph Staining pH low_background->staining_ph Adjust wash_protocol Washing Protocol low_background->wash_protocol Enhance

Caption: Key experimental factors that influence staining outcomes.

Technical Support Center: Troubleshooting Weak Staining with Acid Brown 120

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address weak staining issues encountered when using Acid Brown 120. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common problems in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is Acid Brown 120 and what is its general application in biological staining?

Acid Brown 120 is a multi-azo acid dye.[1] In biological staining, acid dyes are typically used as counterstains to provide contrast to nuclear stains. They are anionic, meaning they carry a negative charge, and bind to cationic (positively charged) components in tissue, such as proteins in the cytoplasm, muscle, and collagen. This results in the staining of these elements, generally in shades of brown.

Q2: What is the basic principle of staining with an acid dye like Acid Brown 120?

The fundamental principle of staining with acid dyes involves an ionic bond formation between the negatively charged dye molecules and positively charged tissue components. The staining intensity is highly dependent on the pH of the staining solution. A more acidic environment increases the number of positively charged groups on tissue proteins, which in turn enhances the binding of the anionic Acid Brown 120 dye.

Q3: What are the critical parameters to optimize for a successful staining protocol with Acid Brown 120?

For optimal results with Acid Brown 120, the following parameters should be carefully considered and optimized:

  • Dye Concentration: The concentration of the dye in the staining solution directly affects the staining intensity.

  • Staining Time: The duration of exposure of the tissue to the dye solution will influence the depth of the color.

  • pH of the Staining Solution: As an acid dye, the acidity of the staining solution is a primary driver of staining efficacy.

  • Fixation: The type of fixative and the duration of fixation can significantly impact the availability of binding sites for the dye.[2]

  • Differentiation: A brief rinse in a weak acid solution can be used to remove excess and non-specifically bound dye, improving the signal-to-noise ratio.

Troubleshooting Guide for Weak Staining

This guide is designed to help you identify and resolve the root cause of weak staining results with Acid Brown 120.

Problem: No staining or very weak staining is observed.

This is a common issue that can arise from several factors in the staining protocol. Follow the decision tree below to diagnose the problem.

weak_staining_troubleshooting cluster_protocol Staining Protocol Issues cluster_prep Tissue Preparation Issues start Weak or No Staining check_solution_ph Is the staining solution pH too high? start->check_solution_ph check_concentration Is the dye concentration too low? check_solution_ph->check_concentration No solution_ph_action Lower the pH (e.g., add acetic acid) check_solution_ph->solution_ph_action Yes check_time Is the staining time too short? check_concentration->check_time No concentration_action Increase dye concentration check_concentration->concentration_action Yes check_reagent_quality Is the staining solution old or expired? check_time->check_reagent_quality No time_action Increase staining duration check_time->time_action Yes reagent_quality_action Prepare fresh staining solution check_reagent_quality->reagent_quality_action Yes check_deparaffinization Was deparaffinization incomplete? check_reagent_quality->check_deparaffinization No check_fixation Was the tissue improperly fixed? check_deparaffinization->check_fixation No deparaffinization_action Ensure complete wax removal with fresh xylene check_deparaffinization->deparaffinization_action Yes fixation_action Optimize fixation protocol (time and fixative type) check_fixation->fixation_action Yes

Troubleshooting decision tree for weak Acid Brown 120 staining.

Detailed Solutions for Weak Staining

Potential Cause Recommended Solution
Staining solution pH is too high For acid dyes, a lower pH enhances staining. Lower the pH of your staining solution by adding a small amount of a weak acid, such as 1% acetic acid. It is advisable to test a range of pH values (e.g., 4.0, 4.5, 5.0) to find the optimal condition for your tissue.
Dye concentration is too low The concentration of the dye may be insufficient for strong staining. Try increasing the concentration of Acid Brown 120 in your staining solution. Perform a titration to find the optimal concentration.[3]
Staining time is too short The tissue may not have been incubated in the staining solution for a sufficient amount of time. Increase the staining duration incrementally to achieve the desired intensity.
Inadequate deparaffinization or rehydration Residual paraffin (B1166041) wax can block the tissue, preventing the stain from penetrating.[4] Ensure complete removal of wax by using fresh xylene and proper rehydration through a graded series of alcohols.
Improper fixation Both under- and over-fixation can lead to weak staining.[2] Under-fixation can result in poor tissue morphology and loss of cellular components, while over-fixation can mask the binding sites for the dye. Ensure your tissue is adequately fixed. For formalin-fixed tissues, extended fixation may require an antigen retrieval-like step, though this is less common for simple acid dyes.
Exhausted or old staining solution The staining solution may have degraded over time or with repeated use. It is always recommended to use a freshly prepared staining solution for consistent results.

Experimental Protocols

Standard Staining Protocol for Acid Brown 120 (Starting Point)

This protocol is a general guideline and may require optimization for your specific application.

1. Deparaffinization and Rehydration:

  • Xylene: 2 changes, 5 minutes each.
  • 100% Ethanol: 2 changes, 3 minutes each.
  • 95% Ethanol: 2 changes, 3 minutes each.
  • 70% Ethanol: 1 change, 3 minutes.
  • Distilled Water: 2 changes, 3 minutes each.

2. Nuclear Staining (Optional):

  • Stain with a nuclear stain like Hematoxylin (B73222) according to the manufacturer's protocol.
  • Rinse in running tap water.
  • "Blue" the hematoxylin in a suitable solution (e.g., Scott's tap water substitute).
  • Rinse in running tap water.

3. Acid Brown 120 Staining:

  • Prepare a 0.1% to 1.0% (w/v) stock solution of Acid Brown 120 in distilled water.
  • Prepare the working staining solution by diluting the stock solution and adjusting the pH with 1% acetic acid. A starting pH of 5.0 is recommended.
  • Immerse slides in the Acid Brown 120 staining solution for 1-5 minutes.

4. Differentiation (Optional):

  • Briefly rinse the slides in a 0.2% acetic acid solution for 10-30 seconds to remove excess stain.

5. Dehydration and Mounting:

  • Rinse slides in distilled water.
  • 95% Ethanol: 1 minute.
  • 100% Ethanol: 2 changes, 1 minute each.
  • Xylene or xylene substitute: 2 changes, 2 minutes each.
  • Mount with a permanent mounting medium.

Optimization of Staining Parameters

For systematic troubleshooting and optimization, it is recommended to vary one parameter at a time. The following table provides a suggested range for key variables.

Parameter Starting Point Low Range High Range
Acid Brown 120 Concentration 0.5% (w/v)0.1% (w/v)1.5% (w/v)
Staining Time 3 minutes1 minute10 minutes
pH of Staining Solution 5.04.06.0
Differentiation Time 15 seconds5 seconds45 seconds

Visualization of Experimental Workflow

experimental_workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps deparaffinization Deparaffinization (Xylene) rehydration Rehydration (Graded Ethanol) deparaffinization->rehydration nuclear_stain Nuclear Staining (Optional, e.g., Hematoxylin) rehydration->nuclear_stain acid_brown_stain Acid Brown 120 Staining nuclear_stain->acid_brown_stain differentiation Differentiation (Weak Acetic Acid) acid_brown_stain->differentiation dehydration Dehydration (Graded Ethanol) differentiation->dehydration clearing Clearing (Xylene) dehydration->clearing mounting Mounting clearing->mounting

A generalized workflow for Acid Brown 120 staining.

References

How to improve Acid Brown 120 staining sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acid Brown 120. This resource is designed for researchers, scientists, and drug development professionals who are exploring the use of Acid Brown 120 as a novel histological stain. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your staining protocols and enhance sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is Acid Brown 120 and what is its principle in tissue staining?

Acid Brown 120 is a water-soluble, anionic, multi-azo dye.[1] As an acid dye, it carries a net negative charge and therefore binds to positively charged (acidophilic or cationic) components in tissue.[2] This interaction is primarily based on electrostatic forces between the anionic dye molecules and cationic groups on proteins, such as those found in the cytoplasm and extracellular matrix.[3][4]

Q2: What are the key parameters to optimize for improving Acid Brown 120 staining sensitivity?

To enhance the staining sensitivity of Acid Brown 120, the following parameters are critical to optimize:

  • pH of the Staining Solution: The acidity of the staining solution is a crucial factor. A lower pH (more acidic) increases the number of positively charged groups on tissue proteins, which in turn promotes stronger binding of the anionic Acid Brown 120 dye.[5][6]

  • Dye Concentration: The concentration of Acid Brown 120 in the staining solution directly impacts the intensity of the stain.

  • Staining Time: The duration of incubation in the staining solution will affect the depth of color.

  • Fixation Method: The choice of fixative can significantly influence the availability of binding sites for the dye.[7]

  • Differentiation: A differentiation step can be used to remove excess, non-specifically bound dye and improve the signal-to-noise ratio.[8]

Q3: What type of tissue components can I expect Acid Brown 120 to stain?

Based on the principles of acid dyes, Acid Brown 120 is expected to stain basic components of tissues, which are typically protein-rich. These include:

  • Cytoplasm

  • Muscle fibers

  • Collagen

  • Erythrocytes

  • Mitochondria[3]

Troubleshooting Guide

This guide addresses common issues you may encounter when developing a staining protocol with Acid Brown 120.

ProblemPossible CauseRecommended Solution
Weak or No Staining pH of the staining solution is too high (not acidic enough). Lower the pH of the staining solution. Prepare a range of solutions with pH values between 4.0 and 5.5 using acetic acid or citric acid to determine the optimal pH.[5][6][9]
Dye concentration is too low. Increase the concentration of Acid Brown 120 in your staining solution. Test a range from 0.1% to 1.0% (w/v).
Staining time is too short. Increase the incubation time in the staining solution. Try incremental increases, for example, from 5 minutes up to 30 minutes.
Inadequate deparaffinization or rehydration. Ensure complete removal of paraffin (B1166041) wax with fresh xylene and proper rehydration through a graded series of alcohols.[10]
Over-fixation of tissue. Prolonged fixation, especially with cross-linking fixatives like formalin, can mask protein binding sites. Reduce fixation time in future experiments.[7]
High Background or Non-Specific Staining Dye concentration is too high. Decrease the concentration of Acid Brown 120.
Staining time is too long. Reduce the incubation time in the staining solution.
Inadequate rinsing after staining. Ensure thorough rinsing with distilled water or a buffer after the staining step to remove unbound dye.
Staining solution is old or contaminated. Prepare a fresh staining solution and filter it before use.
Lack of a differentiation step. Introduce a brief rinse in a weak acid solution (e.g., 0.2% acetic acid) after staining to remove non-specific background.[6][8]
Uneven Staining Incomplete mixing of the staining solution. Ensure the staining solution is thoroughly mixed before immersing the slides.
Slides were not fully immersed in the solution. Use a staining jar with a sufficient volume of solution to completely cover the slides.
Uneven fixation. Ensure consistent and adequate fixation of the entire tissue specimen.[7]

Experimental Protocols

The following are detailed, hypothetical protocols for using Acid Brown 120. Significant optimization will be required.

Protocol 1: Standard Acid Brown 120 Staining

This protocol provides a basic framework for staining paraffin-embedded tissue sections.

  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each.

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 2 changes, 3 minutes each.

    • 70% Ethanol: 1 change, 3 minutes.

    • Distilled Water: 2 changes, 3 minutes each.

  • Acid Brown 120 Staining:

    • Prepare a 0.5% (w/v) stock solution of Acid Brown 120 in distilled water.

    • Prepare the working staining solution by diluting the stock solution and adjusting the pH to 4.5 with 1% acetic acid. Filter the solution.

    • Immerse slides in the Acid Brown 120 staining solution for 10 minutes.

  • Rinsing:

    • Briefly rinse slides in distilled water to remove excess stain.

  • Dehydration and Mounting:

    • 95% Ethanol: 1 minute.

    • 100% Ethanol: 2 changes, 1 minute each.

    • Xylene or xylene substitute: 2 changes, 2 minutes each.

    • Mount with a permanent mounting medium.

Protocol 2: High-Sensitivity Acid Brown 120 Staining with Differentiation

This protocol is designed to increase sensitivity and reduce background staining.

  • Deparaffinization and Rehydration: (Follow steps from Protocol 1)

  • Nuclear Counterstain (Optional):

    • Stain with a suitable hematoxylin (B73222) solution (e.g., Harris' hematoxylin) for 5-10 minutes.

    • Wash in running tap water.

    • "Blue" the hematoxylin in a suitable solution (e.g., Scott's tap water substitute).

    • Wash in running tap water.

  • High-Sensitivity Acid Brown 120 Staining:

    • Prepare a 1.0% (w/v) stock solution of Acid Brown 120 in distilled water.

    • Prepare the working staining solution and adjust the pH to 4.0 with 1% acetic acid. Filter the solution.

    • Immerse slides in the staining solution for 15-20 minutes.

  • Differentiation:

    • Briefly rinse the slides in a 0.2% acetic acid solution for 10-30 seconds to remove excess and non-specifically bound stain.[6]

    • Rinse thoroughly in distilled water.

  • Dehydration and Mounting: (Follow steps from Protocol 1)

Data Presentation: Optimization Parameters

The following table summarizes the key parameters to test when optimizing your Acid Brown 120 staining protocol for enhanced sensitivity.

ParameterRange to TestExpected Outcome of Adjustment
pH of Staining Solution 4.0, 4.5, 5.0, 5.5Lower pH is expected to increase staining intensity.[5]
Dye Concentration (% w/v) 0.1%, 0.5%, 1.0%Higher concentration generally leads to more intense staining but may increase background.
Staining Time (minutes) 5, 10, 15, 20, 30Longer incubation can increase staining intensity but may also lead to overstaining.
Differentiation Time (seconds) 0, 10, 20, 30 (in 0.2% acetic acid)Increasing differentiation time will reduce background and may refine specific staining.[8]

Visualizations

Experimental Workflow for Acid Brown 120 Staining

G cluster_prep Sample Preparation cluster_stain Staining cluster_finish Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration Nuclear_Stain Nuclear Stain (Optional, e.g., Hematoxylin) Acid_Brown_120 Acid Brown 120 Staining Rehydration->Acid_Brown_120 Nuclear_Stain->Acid_Brown_120 Differentiation Differentiation (Weak Acid Rinse) Acid_Brown_120->Differentiation Dehydration Dehydration (Graded Alcohols) Differentiation->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: A generalized workflow for histological staining using Acid Brown 120.

Troubleshooting Logic for Weak Staining

G cluster_solution Staining Solution cluster_protocol Protocol Steps cluster_result Outcome Start Weak or No Staining Check_pH Is pH acidic? (e.g., 4.0-5.5) Start->Check_pH Increase_Concentration Increase Dye Concentration Check_pH->Increase_Concentration Yes Fresh_Solution Prepare Fresh Solution Check_pH->Fresh_Solution No, adjust pH Increase_Time Increase Staining Time Increase_Concentration->Increase_Time Fresh_Solution->Check_pH Check_Deparaffinization Verify Complete Deparaffinization Increase_Time->Check_Deparaffinization Check_Fixation Review Fixation Time Check_Deparaffinization->Check_Fixation Improved_Staining Improved Staining Sensitivity Check_Fixation->Improved_Staining

Caption: A troubleshooting flowchart for addressing weak Acid Brown 120 staining.

References

Technical Support Center: C.I. Acid Brown 120 Destaining Procedure Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the destaining of protein gels stained with C.I. Acid Brown 120. The following protocols and recommendations are based on general principles for acidic dyes, as specific procedures for this compound in protein electrophoresis are not widely documented.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a water-soluble, multi-azo class acidic dye.[1] Its chemical formula is C₃₀H₂₃N₁₂Na₃O₉S₃.[1] While primarily used in the textile and leather industries, its properties as an acid dye allow for its experimental use in protein gel staining.

Q2: How does this compound stain proteins?

Like other acidic dyes, this compound likely binds to proteins through electrostatic interactions between the anionic dye molecules and the cationic (positively charged) amino acid residues in an acidic environment.

Q3: What is the principle of destaining?

Destaining removes the excess dye from the gel matrix that is not bound to proteins. This process relies on a solution that solubilizes the dye, allowing it to diffuse out of the gel while the dye-protein complexes remain, thus increasing the signal-to-noise ratio for clear visualization of protein bands.

Q4: Can I use the same destaining solution for this compound as I use for Coomassie Brilliant Blue?

Yes, a destaining solution containing methanol (B129727) and acetic acid, commonly used for Coomassie Brilliant Blue, is a good starting point for this compound due to their shared nature as acidic dyes.[2][3] Optimization may be required for best results.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Background Staining 1. Inadequate destaining time.2. Destaining solution is saturated with dye.3. Incomplete removal of SDS after electrophoresis.[4]1. Increase the duration of the destaining steps.2. Change the destaining solution more frequently.3. Incorporate an additional washing step with deionized water or a fixing solution (e.g., 10% acetic acid, 40% methanol) before staining.[4][5]
Weak or Faint Protein Bands 1. Insufficient protein loading.2. Over-destaining.3. Suboptimal pH of the staining solution.1. Increase the amount of protein loaded onto the gel.2. Reduce the destaining time or use a milder destaining solution (e.g., lower percentage of methanol/acetic acid).3. Ensure the staining solution is sufficiently acidic to facilitate strong dye-protein interaction.
Uneven Staining or Destaining 1. Gel was not fully submerged during staining or destaining.2. Non-uniform agitation.1. Ensure the gel is completely covered by the solution in the container.2. Use a rocking platform for continuous, gentle agitation during all staining and destaining steps.[5]
Precipitate on the Gel Surface 1. Contaminated or old staining solution.1. Filter the staining solution before use.2. Prepare fresh staining solution.
Complete Loss of Bands 1. Excessive destaining time.2. Destaining solution is too harsh.1. Significantly reduce the destaining time. Monitor the gel closely.2. Decrease the concentration of methanol and/or acetic acid in the destaining solution.

Experimental Protocols

Standard Destaining Protocol for this compound

This protocol is a recommended starting point and may require optimization based on gel thickness and protein concentration.

  • Post-Staining Rinse: After staining, briefly rinse the gel with deionized water to remove excess surface stain.

  • Initial Destain: Place the gel in a container with a standard destaining solution.

  • Agitation: Gently agitate the gel on a rocking platform at room temperature.

  • Solution Change: Replace the destaining solution when it becomes colored.

  • Monitoring: Continue destaining until the protein bands are clearly visible against a clear background. This can take from a few hours to overnight.[2]

  • Final Wash: Once destaining is complete, wash the gel with deionized water to remove residual destaining solution.

  • Storage: For long-term storage, keep the gel in a 5% acetic acid solution.[5]

Optimized Destaining Solutions
Solution ID Methanol (%) Acetic Acid (%) Deionized Water (%) Recommended Use
DS-01 (Standard) 401050General purpose, good starting point.[2]
DS-02 (Mild) 20773For low abundance proteins or when over-destaining is a concern.
DS-03 (Rapid) 501040For thick gels or when faster destaining is required.

Visual Guides

ExperimentalWorkflow cluster_prep Preparation cluster_destain Destaining cluster_final Finalization Electrophoresis Protein Electrophoresis Staining Stain with this compound Electrophoresis->Staining Initial_Rinse Rinse with dH2O Staining->Initial_Rinse Destain_Step Agitate in Destain Solution Initial_Rinse->Destain_Step Solution_Change Change Solution Destain_Step->Solution_Change if solution is colored Monitoring Monitor Band Development Destain_Step->Monitoring Solution_Change->Destain_Step Final_Wash Final dH2O Wash Monitoring->Final_Wash background is clear Storage Store in 5% Acetic Acid Final_Wash->Storage Imaging Image Analysis Final_Wash->Imaging

Caption: this compound Destaining Workflow.

TroubleshootingLogic Start High Background? IncreaseTime Increase Destaining Time Start->IncreaseTime Yes Resolved Problem Resolved Start->Resolved No ChangeSolution Change Destain Solution Frequently IncreaseTime->ChangeSolution PreWash Add Pre-Staining Wash Step ChangeSolution->PreWash PreWash->Resolved

Caption: Troubleshooting High Background Staining.

References

Fading of C.I. Acid Brown 120 stain and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the issue of fading with C.I. Acid Brown 120 stain and implementing preventative measures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in a research setting?

This compound, with CAS number 6428-26-8, is a multi-azo, anionic dye.[1] In laboratory settings, acid dyes like this compound are utilized for their affinity to basic tissue components such as cytoplasm, muscle, and collagen fibers.[2][3] It can serve as a counterstain in various histological techniques to provide contrast to nuclear stains like hematoxylin (B73222), allowing for a clearer visualization of cellular morphology.[2]

Q2: What causes the fading of this compound stained specimens?

The fading of this compound, a phenomenon known as photobleaching, is primarily caused by exposure to light, particularly the high-intensity light used during microscopy.[4] As an azo dye, its chromophoric azo bonds (-N=N-) are susceptible to photochemical degradation. This process can be accelerated by several factors:

  • Light Intensity and Duration: Prolonged exposure to high-intensity light is the primary driver of fading.

  • Oxygen: The presence of oxygen can contribute to the photo-oxidation of the dye molecules.[4]

  • pH: The pH of the mounting medium and the surrounding microenvironment can influence dye stability.

  • Temperature and Humidity: High temperatures and humidity during storage can accelerate the degradation of the stain.

Q3: How can I prevent or minimize the fading of my this compound stained slides?

Preventing fading involves a combination of proper technique during the staining process and the use of protective reagents and storage methods. Key strategies include:

  • Using Antifade Mounting Media: This is the most effective method. These media contain chemical reagents that scavenge free radicals and reduce photobleaching.[5][6][7][8]

  • Minimizing Light Exposure: Limit the specimen's exposure to the microscope's light source to the absolute minimum required for observation and image capture.

  • Proper Storage: Store stained slides in a dark, cool, and dry environment, such as a slide box kept at 4°C.[9]

Troubleshooting Guide: Fading of this compound Stain

Use this guide to diagnose and resolve common issues related to the fading of your this compound stain.

Problem Potential Cause Recommended Solution
Rapid fading during microscopy No antifade reagent used in the mounting medium.Remount the coverslip using a commercial or homemade antifade mounting medium.
Excessive light exposure.Reduce the light intensity of the microscope using neutral density filters. Minimize the duration of light exposure.
Mounting medium has a low pH.Use a mounting medium with a pH optimized for fluorescence preservation, typically around 8.5.[10]
Gradual fading during storage Improper storage conditions.Store slides in a light-proof slide box at 4°C.[9] Ensure the storage area has low humidity.
Oxidative damage over time.Ensure the mounting medium used has antioxidant properties.
Uneven fading across the specimen Air bubbles trapped under the coverslip.Be careful during the mounting process to avoid trapping air bubbles. Remount if necessary.
Uneven application of mounting medium.Ensure the entire tissue section is adequately covered with mounting medium.

Experimental Protocols

Representative Staining Protocol for this compound (as a counterstain)

This protocol is a general guideline for formalin-fixed, paraffin-embedded tissue sections and should be optimized for your specific tissue and experimental needs.

Solutions Required:

  • This compound Staining Solution (0.5% w/v): Dissolve 0.5 g of this compound in 100 ml of distilled water containing 1 ml of glacial acetic acid.

  • Hematoxylin solution (e.g., Harris' or Mayer's)

  • Differentiating Solution: 0.5% Acid Alcohol (0.5 ml HCl in 100 ml 70% ethanol)

  • Bluing Reagent: (e.g., Scott's Tap Water Substitute)

  • Graded Alcohols: 70%, 95%, 100% ethanol (B145695)

  • Clearing Agent: Xylene or a xylene substitute

  • Antifade Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes of 5 minutes each).

    • Transfer to 100% ethanol (2 changes of 3 minutes each).

    • Transfer to 95% ethanol (2 changes of 3 minutes each).

    • Transfer to 70% ethanol (3 minutes).

    • Rinse in running tap water.

  • Nuclear Staining:

    • Stain in hematoxylin solution for 5-10 minutes.

    • Wash in running tap water.

    • Differentiate in acid alcohol with a few quick dips.

    • Wash in running tap water.

    • Blue the sections in a suitable bluing reagent for 1-2 minutes.

    • Wash in running tap water for 5 minutes.

  • Counterstaining:

    • Immerse slides in the 0.5% this compound solution for 2-5 minutes.

    • Briefly rinse in distilled water to remove excess stain.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate through 95% ethanol (1 minute) and 100% ethanol (2 changes of 2 minutes each).

    • Clear in xylene (2 changes of 5 minutes each).

    • Apply a drop of antifade mounting medium to the slide and coverslip.

Preparation of an Antifade Mounting Medium

For researchers preferring to prepare their own medium, here is a common formulation.

Reagents:

  • n-Propyl gallate (NPG)[8][11]

  • Glycerol

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare a 10X stock solution of NPG by dissolving 2g of NPG in 100 ml of glycerol. This may require gentle heating and stirring.

  • Prepare the final mounting medium by mixing 1 part of the 10X NPG stock with 9 parts of PBS (pH 7.4).

  • Store the final solution in small aliquots at -20°C in the dark.

Data Presentation

Table 1: Comparison of Common Antifade Reagents

This table summarizes the properties of commonly used antifade agents that can be incorporated into mounting media to protect the this compound stain.

Antifade ReagentCommon AbbreviationAdvantagesDisadvantages
p-Phenylenediamine PPDHighly effective at preventing fading.[8]Can be toxic and may react with certain fluorescent dyes (e.g., cyanine (B1664457) dyes).[8]
n-Propyl gallate NPGNontoxic and effective for a wide range of dyes.[8][11]May require heating to dissolve and has been reported to have anti-apoptotic properties.[8]
1,4-Diazabicyclo[2.2.2]octane DABCOLess toxic than PPD and suitable for live-cell imaging.[8]Generally less effective than PPD.[8]
Trolox Reduces phototoxicity, making it ideal for live-cell imaging.[7]May be less effective for long-term storage of fixed specimens compared to other agents.

Visualizations

Troubleshooting_Workflow Troubleshooting Fading of this compound Stain Start Stain Fading Observed Check_Timing When does fading occur? Start->Check_Timing During_Microscopy During Microscopy Check_Timing->During_Microscopy Rapidly During_Storage During Storage Check_Timing->During_Storage Gradually Check_Mountant Is an antifade mounting medium used? During_Microscopy->Check_Mountant Check_Storage Are slides stored in a dark, cool, dry place? During_Storage->Check_Storage No_Antifade No Check_Mountant->No_Antifade Yes_Antifade Yes Check_Mountant->Yes_Antifade Solution_Remount Solution: Remount with an antifade medium. No_Antifade->Solution_Remount Check_Light Is light exposure minimized? Yes_Antifade->Check_Light No_Minimize_Light No Check_Light->No_Minimize_Light Yes_Minimize_Light Yes Check_Light->Yes_Minimize_Light Solution_Reduce_Light Solution: Reduce light intensity and duration. No_Minimize_Light->Solution_Reduce_Light Fading_Persists Fading Persists Yes_Minimize_Light->Fading_Persists No_Proper_Storage No Check_Storage->No_Proper_Storage Yes_Proper_Storage Yes Check_Storage->Yes_Proper_Storage Solution_Store_Properly Solution: Store in a light-proof box at 4°C. No_Proper_Storage->Solution_Store_Properly Yes_Proper_Storage->Fading_Persists

Caption: Troubleshooting workflow for this compound stain fading.

Staining_Workflow General Workflow for this compound Counterstaining Deparaffinization Deparaffinization & Rehydration (Xylene -> Graded Alcohols -> Water) Nuclear_Stain Nuclear Staining (e.g., Hematoxylin) Deparaffinization->Nuclear_Stain Differentiation Differentiation & Bluing Nuclear_Stain->Differentiation Counterstain Counterstaining (this compound) Differentiation->Counterstain Dehydration Dehydration (Graded Alcohols) Counterstain->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting (Antifade Medium) Clearing->Mounting Imaging Imaging & Storage Mounting->Imaging

Caption: Experimental workflow for histological staining.

References

How to increase the shelf-life of Acid Brown 120 solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in increasing the shelf-life of Acid Brown 120 solutions.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation and storage of Acid Brown 120 solutions.

Issue 1: Rapid Color Fading or Change in Absorbance

If you observe a rapid decrease in color intensity or a shift in the solution's absorbance spectrum, it may be indicative of chemical degradation.

  • Potential Cause 1: Photodegradation

    • Troubleshooting Step: Protect the solution from light. Acid dyes, particularly azo dyes like Acid Brown 120, can be susceptible to photodegradation.

    • Recommendation: Store the solution in an amber glass bottle or a container wrapped in aluminum foil to block light exposure.[1] Keep the container in a dark cabinet or drawer when not in use.[1]

  • Potential Cause 2: Oxidation

    • Troubleshooting Step: Minimize exposure to atmospheric oxygen. Oxygen can cause some colorants to fade.[2]

    • Recommendation: Use airtight containers to store the solution.[1] For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon before sealing.

  • Potential Cause 3: Incorrect pH

    • Troubleshooting Step: Verify the pH of the solution. The stability of acid dyes can be pH-dependent.

    • Recommendation: Maintain the pH of the solution within the optimal range for Acid Brown 120. While specific data for this dye is limited, many acid dyes are most stable in a slightly acidic to neutral pH range. Avoid highly acidic or alkaline conditions unless required for a specific application, as strong acids or bases can alter the dye's properties.[3]

Logical Flow for Troubleshooting Color Fading

G start Color Fading Observed check_light Is the solution protected from light? start->check_light check_air Is the container airtight? check_light->check_air Yes store_dark Store in amber or foil-wrapped container in a dark place. check_light->store_dark No check_ph Is the pH within the expected range? check_air->check_ph Yes use_airtight Use airtight containers. Consider inert gas purge. check_air->use_airtight No adjust_ph Adjust pH to optimal range (typically slightly acidic). check_ph->adjust_ph No end_node Problem Resolved check_ph->end_node Yes store_dark->end_node use_airtight->end_node adjust_ph->end_node

Caption: Troubleshooting workflow for color fading in Acid Brown 120 solution.

Issue 2: Presence of Precipitate or Cloudiness

The formation of a precipitate or a cloudy appearance in your Acid Brown 120 solution can indicate solubility issues or microbial contamination.

  • Potential Cause 1: Low Temperature

    • Troubleshooting Step: Gently warm the solution. Some concentrated acid dye solutions can precipitate or gel when cooled.[4]

    • Recommendation: Place the solution in a warm water bath and stir gently until the precipitate redissolves. Always bring the solution to room temperature and ensure it is fully dissolved before use.[4]

  • Potential Cause 2: Microbial Growth

    • Troubleshooting Step: Inspect the solution for signs of microbial growth, such as turbidity, film on the surface, or an unpleasant odor. Aqueous dye solutions are susceptible to contamination by bacteria, yeast, and mold.[5]

    • Recommendation: If contamination is suspected, it is best to discard the solution and prepare a fresh one. To prevent future contamination, add a preservative during preparation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store an Acid Brown 120 solution to maximize its shelf-life?

A1: For optimal shelf-life, store your Acid Brown 120 solution in a cool, dry, and dark environment.[1][6] Use a tightly sealed, non-reactive container, such as amber glass or an opaque high-density polyethylene (B3416737) (HDPE) bottle, to protect it from light and air.[1] For stock solutions, it is advisable to prepare only the amount you expect to use within a month, as they can weaken over time.[4]

Q2: Can I add a preservative to my Acid Brown 120 solution? If so, which ones are recommended?

A2: Yes, adding a preservative is highly recommended for aqueous stock solutions to prevent microbial spoilage.[5] A combination of Sodium Benzoate and Potassium Sorbate is often used for broad-spectrum protection against bacteria, yeast, and mold.[5] These preservatives are most effective in an acidic environment, typically a pH between 3.0 and 5.0.[5] Citric acid can be used to adjust the pH into this optimal range.[5]

Recommended Preservative Concentrations

PreservativePrimary TargetRecommended Concentration (% w/w)
Sodium BenzoateBacteria0.1% - 0.2%
Potassium SorbateYeast and Mold0.1% - 0.2%
Citric AcidpH adjustmentAs needed to reach pH 3.0 - 5.0

Data sourced from Koch Color.[5]

Q3: My powdered Acid Brown 120 dye is clumping. Is it still usable?

A3: Clumping of the powdered dye is a sign of moisture exposure. While it may still be usable, the moisture can lead to degradation and may affect the final concentration of your solution. It is crucial to store the powdered dye in a dry, cool, and dark place in a tightly sealed container.[1][6] If you observe significant discoloration or a change in consistency beyond clumping, it is advisable to use a fresh supply.[1]

Q4: What is the expected thermal stability of Acid Brown 120?

Experimental Protocols

Protocol 1: Preparation of a Preserved Acid Brown 120 Stock Solution

This protocol describes how to prepare a 1% (w/v) stock solution of Acid Brown 120 with preservatives to enhance its shelf-life.

  • Materials:

    • Acid Brown 120 powder

    • Deionized or distilled water

    • Sodium Benzoate

    • Potassium Sorbate

    • Citric Acid (if pH adjustment is needed)

    • Amber glass storage bottle

    • Magnetic stirrer and stir bar

    • pH meter or pH strips

  • Procedure:

    • Measure 90 mL of deionized water into a beaker.

    • Place the beaker on a magnetic stirrer and add the stir bar.

    • Add 0.1 g of Sodium Benzoate and 0.1 g of Potassium Sorbate to the water. Stir until fully dissolved.

    • Measure the pH of the solution. If the pH is above 5.0, add a small amount of Citric Acid to lower the pH to between 3.0 and 5.0.

    • Slowly add 1.0 g of Acid Brown 120 powder to the solution while stirring continuously to prevent clumping.

    • Continue stirring until the dye is completely dissolved.

    • Transfer the solution to a 100 mL volumetric flask and add deionized water to the mark.

    • Transfer the final solution to an amber glass storage bottle, label it with the name, concentration, and date of preparation, and store it in a cool, dark place.

Experimental Workflow for Preparing a Preserved Solution

G cluster_prep Preparation Steps start Start: Measure 90 mL of Deionized Water add_preservatives Add and Dissolve 0.1g Sodium Benzoate & 0.1g Potassium Sorbate start->add_preservatives check_ph Measure pH add_preservatives->check_ph adjust_ph Adjust pH to 3.0-5.0 with Citric Acid check_ph->adjust_ph pH > 5.0 add_dye Slowly Add 1.0g Acid Brown 120 Powder check_ph->add_dye pH ≤ 5.0 adjust_ph->add_dye stir Stir Until Dye is Dissolved add_dye->stir volume_adjust Adjust Volume to 100 mL in Volumetric Flask stir->volume_adjust store Transfer to Amber Bottle and Store Appropriately volume_adjust->store end_node End: Preserved Solution Ready for Storage store->end_node

Caption: Workflow for preparing a preserved Acid Brown 120 stock solution.

References

Validation & Comparative

C.I. Acid Brown 120 vs Coomassie Blue for protein staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate visualization and quantification of proteins following gel electrophoresis are critical. This guide provides a comprehensive overview of Coomassie Brilliant Blue, a widely used protein stain, and addresses the current lack of data for C.I. Acid Brown 120 in this application.

Initial searches for performance data and established protocols for this compound as a protein stain did not yield sufficient information within the scientific literature. It is primarily documented as a textile dye. In contrast, Coomassie Brilliant Blue is a well-characterized and extensively used dye for protein visualization in polyacrylamide gels. This guide will, therefore, focus on providing a detailed comparison of the different formulations of Coomassie Blue and outlining its performance characteristics and experimental protocols.

Coomassie Brilliant Blue: The Gold Standard in Protein Staining

Coomassie Brilliant Blue is an anionic triphenylmethane (B1682552) dye that binds non-covalently to proteins, primarily through interactions with basic and aromatic amino acid residues.[1][2] This interaction results in a distinct blue color, allowing for the visualization of protein bands against a clear background. Two main forms of the dye are commonly used: Coomassie Brilliant Blue R-250 and G-250.

Performance Characteristics

The choice between different Coomassie formulations and other staining methods often depends on the required sensitivity, linear dynamic range, and compatibility with downstream applications such as mass spectrometry.

StainTypeLimit of Detection (LOD)Linear Dynamic RangeDownstream Compatibility (e.g., Mass Spectrometry)Imaging Equipment
Coomassie Brilliant Blue R-250 Colorimetric~30-100 ngNarrowYes, with thorough destainingWhite light transilluminator
Colloidal Coomassie Blue G-250 Colorimetric~8-10 ng~1-2 orders of magnitudeYesWhite light transilluminator
Key Advantages of Coomassie Blue Staining:
  • Simplicity and Cost-Effectiveness: The protocols are straightforward and the reagents are relatively inexpensive.

  • Good Quantitation: Coomassie dyes bind to proteins with good quantitative linearity within a certain range, allowing for densitometric analysis.

  • Mass Spectrometry Compatibility: Because the dye binds non-covalently, it can be removed from the protein, making it compatible with downstream analysis like mass spectrometry.[1]

Limitations:
  • Moderate Sensitivity: Compared to other methods like silver staining or fluorescent dyes, Coomassie staining is less sensitive.

  • Time-Consuming: Traditional protocols can involve lengthy staining and destaining steps.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are standard protocols for Coomassie Brilliant Blue R-250 and a rapid Colloidal Coomassie G-250 staining.

Protocol 1: Traditional Coomassie Brilliant Blue R-250 Staining

This protocol is a widely used standard method for staining polyacrylamide gels.

Materials:

  • Fixing Solution: 50% methanol, 10% acetic acid

  • Staining Solution: 0.1% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid

  • Destaining Solution: 20-40% methanol, 10% acetic acid

  • Orbital shaker

  • Staining trays

Procedure:

  • Fixation: After electrophoresis, immerse the gel in the fixing solution for at least 1 hour with gentle agitation. This step can be extended overnight.

  • Staining: Decant the fixing solution and add the Coomassie R-250 staining solution. Incubate for 2-4 hours at room temperature with gentle agitation.

  • Destaining: Remove the staining solution and add the destaining solution. Gently agitate the gel. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background. This may take several hours to overnight.

  • Imaging: The gel can be imaged using a white light transilluminator or a gel documentation system.

Diagram: Traditional Coomassie R-250 Staining Workflow

G cluster_0 Gel Preparation cluster_1 Staining Protocol Electrophoresis Electrophoresis Fixation Fixation Electrophoresis->Fixation Place gel in fixing solution Staining Staining Fixation->Staining Fixation->Staining Immerse in Coomassie R-250 solution Destaining Destaining Staining->Destaining Staining->Destaining Wash with destaining solution Imaging Imaging Destaining->Imaging Destaining->Imaging Visualize on white light transilluminator

Caption: Workflow for traditional Coomassie Brilliant Blue R-250 protein staining.

Protocol 2: Rapid Colloidal Coomassie Brilliant Blue G-250 Staining

This method offers higher sensitivity and a faster protocol with reduced background staining.

Materials:

  • Washing Solution: Deionized water

  • Colloidal Coomassie G-250 Staining Solution (Commercial or lab-prepared)

  • Orbital shaker

  • Staining trays

Procedure:

  • Washing: After electrophoresis, wash the gel 2-3 times with deionized water for 5 minutes each to remove SDS.

  • Staining: Immerse the gel in the Colloidal Coomassie G-250 staining solution and incubate for at least 1 hour at room temperature with gentle agitation. For maximum sensitivity, staining can be extended overnight.

  • Washing: Briefly rinse the stained gel with deionized water. Further destaining is often not required, but washing with water can enhance band intensity and clarity.

  • Imaging: The gel can be imaged on a white light transilluminator.

Diagram: Rapid Colloidal Coomassie G-250 Staining Workflow

G cluster_0 Gel Preparation cluster_1 Staining Protocol Electrophoresis Electrophoresis Wash Wash Electrophoresis->Wash Wash gel with deionized water Stain Stain Wash->Stain Wash->Stain Incubate in Colloidal Coomassie G-250 Final Wash Final Wash Stain->Final Wash Stain->Final Wash Rinse with deionized water Image Image Final Wash->Image Final Wash->Image Visualize on white light transilluminator G SDS-PAGE SDS-PAGE Coomassie Staining Coomassie Staining SDS-PAGE->Coomassie Staining Band Excision Band Excision Coomassie Staining->Band Excision Destaining Destaining Band Excision->Destaining In-gel Digestion In-gel Digestion Destaining->In-gel Digestion Mass Spectrometry Mass Spectrometry In-gel Digestion->Mass Spectrometry

References

A Comparative Guide to Protein Staining: Ponceau S and Its Alternatives for Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the visualization of proteins on a membrane post-electrophoretic transfer is a critical checkpoint in the Western blotting workflow. It confirms the efficiency of protein transfer from the gel to the membrane and serves as a loading control for quantitative analysis. Ponceau S has long been a staple for rapid and reversible staining of proteins on nitrocellulose and PVDF membranes. However, the demands for higher sensitivity and broader dynamic ranges have led to the adoption of various alternative staining methods.

This guide provides an objective comparison of Ponceau S with other common protein staining techniques, namely Coomassie Brilliant Blue and fluorescent stains. While the initial inquiry included C.I. Acid Brown 120, an extensive review of scientific literature reveals a lack of established protocols and performance data for its use in protein staining on membranes. Therefore, a direct comparison is not feasible at this time. This guide will focus on well-documented and widely used methods to inform your choice of the most suitable staining protocol for your research needs.

Performance Comparison of Protein Stains

The selection of a protein stain is often a trade-off between speed, sensitivity, and compatibility with downstream applications. The following table summarizes the key performance characteristics of Ponceau S, Coomassie Brilliant Blue R-250, and the fluorescent stain SYPRO Ruby.

FeaturePonceau SCoomassie Brilliant Blue R-250SYPRO Ruby (Fluorescent Stain)
Limit of Detection ~200 ng[1][2][3]~50 ng[1][2]~0.25 - 8 ng[4][5]
Linear Dynamic Range Narrow[1][3]ModerateWide (over 3 orders of magnitude)[5]
Reversibility Yes (easily reversible with water or mild base)[1][6]Generally considered irreversible on membranes[2]Yes (destainable for downstream analysis)[7]
Staining Time < 10 minutes[2][8]Hours to overnight[9][10]~15 minutes (stain) + fixation/washes
Destaining Time Minutes[1][6]Hours to overnight[9][10]Minutes
Compatibility with Immunodetection Yes, after destaining[1][6]No[2]Yes[4]
Imaging Equipment Standard white light or scannerStandard white light or scannerUV or blue-light transilluminator, or laser scanner[5]

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and reliable results. Below are the experimental protocols for Ponceau S, Coomassie Brilliant Blue R-250, and SYPRO Ruby protein blot staining.

Ponceau S Staining (Reversible)

This method is valued for its speed and simplicity, allowing for a quick verification of protein transfer before proceeding with immunodetection.[1][6]

Materials:

  • Ponceau S Staining Solution (e.g., 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid)[1]

  • Deionized water

  • Orbital shaker

Protocol:

  • Following protein transfer, briefly rinse the membrane in deionized water.

  • Immerse the membrane in Ponceau S Staining Solution and incubate for 5-10 minutes at room temperature with gentle agitation.[2][8]

  • Remove the staining solution (which can be reused) and wash the membrane with deionized water until the protein bands are clearly visible against a faint background.[11]

  • Image the membrane to document the transfer efficiency.

  • To destain, wash the membrane with several changes of deionized water or a mild buffer like TBS-T until the red color is completely gone.[6] The membrane is now ready for the blocking step of the Western blot protocol.

Coomassie Brilliant Blue R-250 Staining (Irreversible on Membranes)

Coomassie Brilliant Blue offers higher sensitivity than Ponceau S but is generally considered an endpoint stain for membranes as it can interfere with subsequent antibody binding.[2][12]

Materials:

  • Coomassie Brilliant Blue R-250 Staining Solution (e.g., 0.1% Coomassie Brilliant Blue R-250, 40% methanol, 10% acetic acid)[13]

  • Destaining Solution (e.g., 40% methanol, 10% acetic acid)

  • Deionized water

  • Orbital shaker

Protocol:

  • After protein transfer, wash the membrane three times with deionized water for 5 minutes each.[12]

  • Immerse the membrane in Coomassie Brilliant Blue R-250 Staining Solution and incubate for approximately 5 minutes.[12]

  • Transfer the membrane to the Destaining Solution and agitate for 5-10 minutes, or until the protein bands are clearly visible against a light blue background.[12]

  • Rinse the membrane with several changes of deionized water and allow it to air dry for documentation.[12]

SYPRO Ruby Protein Blot Stain (Fluorescent and Reversible)

SYPRO Ruby is a highly sensitive fluorescent stain that offers a wide dynamic range for quantitative analysis and is compatible with downstream immunodetection.[4][5]

Materials:

  • SYPRO Ruby Protein Blot Stain

  • Fixing Solution (7% acetic acid, 10% methanol)[14]

  • Deionized water

  • Orbital shaker

  • Fluorescent imaging system

Protocol for PVDF Membranes:

  • After protein transfer, allow the PVDF membrane to dry completely.[14]

  • Float the membrane face-down in the Fixing Solution and incubate for 15 minutes with gentle agitation.[14][15]

  • Wash the membrane by floating it face-down in deionized water for 5 minutes. Repeat this wash step three more times.[14][15]

  • Float the membrane face-down in the SYPRO Ruby Protein Blot Stain for 15 minutes.[14][15]

  • Wash the membrane in deionized water 2-3 times for 1 minute each to remove excess stain.[14]

  • Allow the membrane to air dry before imaging with a UV or blue-light transilluminator or a laser-based scanner.[4][14] The membrane can then be re-wet and proceed to the blocking step for immunodetection.

Visualizing Experimental Workflows

The following diagrams illustrate the key steps in each of the described staining protocols.

Ponceau_S_Workflow cluster_PonceauS Ponceau S Staining Workflow Transfer Protein Transfer to Membrane Rinse1 Rinse with dH2O Transfer->Rinse1 Stain Stain with Ponceau S (5-10 min) Rinse1->Stain Wash Wash with dH2O Stain->Wash Image Image Membrane Wash->Image Destain Destain with dH2O/TBS-T Image->Destain Block Proceed to Blocking Destain->Block Coomassie_Workflow cluster_Coomassie Coomassie Blue Staining Workflow Transfer Protein Transfer to Membrane Wash1 Wash with dH2O (3x) Transfer->Wash1 Stain Stain with Coomassie Blue (~5 min) Wash1->Stain Destain Destain (5-10 min) Stain->Destain Rinse2 Rinse with dH2O Destain->Rinse2 Dry Air Dry and Image Rinse2->Dry SYPRO_Ruby_Workflow cluster_SYPRO SYPRO Ruby Staining Workflow (PVDF) Transfer Protein Transfer to PVDF Dry Air Dry Membrane Transfer->Dry Fix Fix Membrane (15 min) Dry->Fix Wash1 Wash with dH2O (4x) Fix->Wash1 Stain Stain with SYPRO Ruby (15 min) Wash1->Stain Wash2 Wash with dH2O (2-3x) Stain->Wash2 Image Image Fluorescent Signal Wash2->Image Block Proceed to Blocking Image->Block

References

Navigating the Spectrum of Brown: A Guide to Alternative Histological Stains for Specific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise visualization of tissue components is paramount. While a vast array of histological stains are available, selecting the optimal dye for a specific application is crucial for generating accurate and reproducible data. This guide provides a comprehensive comparison of alternative stains to C.I. Acid Brown 120, focusing on their performance in specific histological applications. Due to the limited documented use of this compound in published research, this guide will focus on comparing established brown and brown-producing stains for key applications.

Comparison of Alternative Brown Histological Stains

The following tables summarize the characteristics and performance of several brown or brown-producing histological stains, categorized by their primary applications.

Staining of Mucins and Mast Cells
StainC.I. NumberColorTargetPrincipleAdvantagesDisadvantages
Bismarck Brown Y 21000Yellow-BrownAcid mucins, Mast cell granulesBasic dye (cationic) that binds to acidic (anionic) tissue components.Simple and rapid staining procedure.Can have low contrast; may require a counterstain for better visualization of surrounding tissue.[1][2]
Staining of Connective Tissue Fibers
StainC.I. NumberColorTargetPrincipleAdvantagesDisadvantages
Orcein Natural Black 1Brown-PurpleElastic fibersA weak acid that likely forms hydrogen bonds with elastin.[3]Relatively specific for elastic fibers.Staining intensity can vary between different batches of the dye.
Phosphotungstic Acid-Hematoxylin (PTAH) -Blue-black to dark brown (muscle), Red-brown (collagen)Muscle striations, fibrin, nuclei, glial fibersA polychrome stain where phosphotungstic acid acts as a mordant, allowing hematoxylin (B73222) to bind to certain tissue components.[4][5][6]Provides good contrast for muscle and glial fibers.The staining solution can be unstable and its performance may vary with age.[7]
Verhoeff-Van Gieson (VVG) -Black (elastic fibers), Red (collagen), Yellow (cytoplasm)Elastic fibers, collagen, muscleAn iron-hematoxylin complex has a strong affinity for elastin, resisting decolorization. The Van Gieson counterstain provides contrast.[8]Provides sharp and intense staining of elastic fibers.The differentiation step is critical and requires skill to avoid under- or over-staining.
Staining of Lipids
StainC.I. NumberColorTargetPrincipleAdvantagesDisadvantages
Sudan Black B 26150Blue-Black to Brown-BlackNeutral lipids, phospholipids, sterolsA lipophilic dye that is more soluble in the tissue lipids than in its solvent, leading to its accumulation in lipid-rich structures.[9][10][11]Highly sensitive for a wide range of lipids.Requires frozen sections as fixation and processing with organic solvents will remove lipids.
Staining in Immunohistochemistry (IHC)

In IHC, the brown color is typically the result of a chromogenic substrate reacting with an enzyme conjugated to a secondary antibody.

ChromogenEnzymeColorApplicationAdvantagesDisadvantages
3,3'-Diaminobenzidine (DAB) Horseradish Peroxidase (HRP)BrownGeneral IHCProduces a stable and intense brown precipitate.The brown color can be obscured by endogenous pigments like melanin.

Experimental Protocols

Bismarck Brown Y Staining for Mast Cells

This protocol is adapted from a modified Bismarck Brown staining method for soft tissue mast cells.[1]

Reagents:

  • Bismarck Brown Y solution: 500 mg Bismarck Brown Y in 80 ml of 96% ethanol (B145695) and 10 ml of 1N HCl.

  • 70% Ethanol

  • Mayer's Hematoxylin (for counterstaining)

  • Xylene

  • Mounting medium

Procedure:

  • Deparaffinize tissue sections in xylene and rehydrate through graded alcohols to 70% ethanol.

  • Immerse slides in the Bismarck Brown Y solution for 2 hours at room temperature.

  • Briefly differentiate in 70% ethanol (3 changes).

  • Counterstain with Mayer's Hematoxylin.

  • "Blue" the hematoxylin in running tap water.

  • Dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

Phosphotungstic Acid-Hematoxylin (PTAH) Staining

This is a general protocol for PTAH staining.

Reagents:

  • Zenker's fixative (optional, for mordanting)

  • Potassium permanganate (B83412) solution (0.25%)

  • Oxalic acid solution (5%)

  • PTAH staining solution

  • Ethanol (95% and 100%)

  • Xylene

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate sections to distilled water.

  • If not fixed in Zenker's, mordant formalin-fixed sections in Zenker's solution overnight at room temperature or for 3.5 hours at 56-60°C.

  • Rinse well in running tap water.

  • Treat with potassium permanganate solution for 5 minutes.

  • Rinse in distilled water.

  • Treat with oxalic acid solution for 1-5 minutes, or until sections are colorless.

  • Rinse thoroughly in running tap water.

  • Stain in PTAH solution for 12-24 hours at room temperature.

  • Dehydrate rapidly through 95% and absolute ethanol.

  • Clear in xylene and mount.

Visualizing Experimental Workflows

Workflow for Histological Assessment of Liver Fibrosis

The following diagram illustrates a typical workflow for the histological assessment of liver fibrosis, a key application for connective tissue stains.

G Workflow for Histological Assessment of Liver Fibrosis cluster_0 Sample Preparation cluster_1 Staining cluster_2 Analysis cluster_3 Results Tissue_Biopsy Liver Tissue Biopsy Fixation Fixation (e.g., Formalin) Tissue_Biopsy->Fixation Processing Tissue Processing & Embedding Fixation->Processing Sectioning Microtomy (Sectioning) Processing->Sectioning Staining Connective Tissue Staining (e.g., PTAH, VVG) Sectioning->Staining Imaging Whole Slide Imaging Staining->Imaging Quantification Image Analysis & Quantification Imaging->Quantification Scoring Pathologist Scoring Imaging->Scoring Data Fibrosis Staging & Data Interpretation Quantification->Data Scoring->Data

Caption: A typical workflow for the histological assessment of liver fibrosis.

Signaling Pathway in Fibrosis

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a central role in the pathogenesis of fibrosis. The diagram below illustrates a simplified overview of this pathway.

G Simplified TGF-β Signaling Pathway in Fibrosis TGF_beta TGF-β TGF_beta_Receptor TGF-β Receptor Complex TGF_beta->TGF_beta_Receptor Smad2_3 Smad2/3 TGF_beta_Receptor->Smad2_3 Phosphorylation p_Smad2_3 p-Smad2/3 Smad_Complex Smad Complex p_Smad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., Collagen, α-SMA) Fibrosis Fibrosis Gene_Expression->Fibrosis

Caption: Simplified TGF-β signaling pathway leading to fibrosis.

References

Comparative Analysis of C.I. Acid Brown 120: A Focus on In Vitro Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of C.I. Acid Brown 120, focusing on its potential for cross-reactivity, specifically skin sensitization. In the absence of direct published cross-reactivity studies for this specific dye, this document outlines the established in vitro methodologies for assessing skin sensitization and presents a representative comparison with alternative dyes based on these protocols. The experimental data presented herein is hypothetical and serves to illustrate the application and interpretation of these advanced safety assessment methods.

This compound is a multi-azo acid dye.[1] Its primary applications include the dyeing of textiles and leather.[2] Given its intended use in products that may come into contact with the skin, evaluating its potential to act as a skin sensitizer (B1316253) is a critical aspect of its safety assessment.

The Adverse Outcome Pathway (AOP) for Skin Sensitization

Modern toxicological assessment relies on understanding the mechanistic steps that lead to an adverse effect. The Adverse Outcome Pathway (AOP) for skin sensitization outlines the key events (KEs) from the initial molecular interaction to the resulting allergic contact dermatitis.[3] In vitro testing methods are designed to assess these key events.[3][4]

cluster_0 Adverse Outcome Pathway (AOP) for Skin Sensitization MIE Molecular Initiating Event (Covalent Binding to Skin Proteins) KE2 Key Event 2 (Keratinocyte Activation) MIE->KE2 KE1 KE3 Key Event 3 (Dendritic Cell Activation) KE2->KE3 KE2 AO Adverse Outcome (Allergic Contact Dermatitis) KE3->AO KE3

Caption: The Adverse Outcome Pathway for skin sensitization.

In Vitro Testing Strategies for Skin Sensitization

A battery of validated in vitro tests is recommended to assess the skin sensitization potential of a substance, with a "two out of three" approach often used for classification.[3] This guide focuses on three key OECD-validated assays:

  • Direct Peptide Reactivity Assay (DPRA, OECD 442C): Addresses Key Event 1 by measuring the reactivity of a chemical with synthetic peptides containing cysteine or lysine (B10760008).[5][6]

  • ARE-Nrf2 Luciferase Test Method (e.g., KeratinoSens™, OECD 442D): Addresses Key Event 2 by measuring the activation of the Keap1-Nrf2-ARE antioxidant response element pathway in keratinocytes.[5][6]

  • human Cell Line Activation Test (h-CLAT, OECD 442E): Addresses Key Event 3 by quantifying the expression of cell surface markers (CD54 and CD86) on a human monocytic cell line (THP-1) as a model for dendritic cell activation.[6][7][8]

Comparative Data (Hypothetical)

The following tables present hypothetical data for this compound and three other commercially available brown dyes, illustrating a range of potential sensitization profiles.

Table 1: Direct Peptide Reactivity Assay (DPRA) Results

Test SubstanceChemical ClassMean Cysteine Depletion (%)Mean Lysine Depletion (%)Reactivity ClassPrediction
This compound Multi-azo25.88.2ModerateSensitizer
C.I. Acid Brown 1Diphenylamine5.51.1MinimalNon-sensitizer
C.I. Acid Brown 2Mono-azo15.16.5ModerateSensitizer
C.I. Basic Brown 1Double azo48.712.3HighSensitizer

Table 2: ARE-Nrf2 Luciferase Test Method (KeratinoSens™) Results

Test SubstanceEC1.5 (µM)Maximum Fold InductionPrediction
This compound 75.32.1Sensitizer
C.I. Acid Brown 1> 10001.2Non-sensitizer
C.I. Acid Brown 2210.51.8Sensitizer
C.I. Basic Brown 145.23.5Sensitizer

Table 3: human Cell Line Activation Test (h-CLAT) Results

Test SubstanceCV75 (µM)CD86 RFI (%) at CV75CD54 RFI (%) at CV75Prediction
This compound 180165180Sensitizer
C.I. Acid Brown 1> 2000110125Non-sensitizer
C.I. Acid Brown 2850140195Borderline
C.I. Basic Brown 195250310Sensitizer

Table 4: Integrated Assessment based on "Two Out of Three" Approach

Test SubstanceDPRA PredictionKeratinoSens™ Predictionh-CLAT PredictionOverall Classification
This compound SensitizerSensitizerSensitizerSensitizer
C.I. Acid Brown 1Non-sensitizerNon-sensitizerNon-sensitizerNon-sensitizer
C.I. Acid Brown 2SensitizerSensitizerBorderlineSensitizer
C.I. Basic Brown 1SensitizerSensitizerSensitizerSensitizer

Experimental Protocols

Direct Peptide Reactivity Assay (DPRA)

This assay quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine by measuring the depletion of these peptides after a 24-hour incubation period.

cluster_1 DPRA Experimental Workflow A Prepare test chemical solution B Incubate with cysteine and lysine peptides (24 hours) A->B C Analyze peptide concentration using HPLC B->C D Calculate percent peptide depletion C->D E Determine reactivity class and predict sensitization potential D->E

Caption: Workflow for the Direct Peptide Reactivity Assay (DPRA).

ARE-Nrf2 Luciferase Test Method (KeratinoSens™)

This assay utilizes a human keratinocyte cell line containing a luciferase gene under the control of the ARE. An increase in luciferase activity indicates activation of the Nrf2 pathway, a key event in keratinocyte activation by sensitizers.

cluster_2 KeratinoSens™ Experimental Workflow A Culture KeratinoSens™ cells B Expose cells to test chemical for 48 hours A->B C Measure luciferase activity and cell viability B->C D Calculate fold induction of luciferase C->D E Determine EC1.5 and predict sensitization potential D->E

Caption: Workflow for the ARE-Nrf2 Luciferase Test Method.

human Cell Line Activation Test (h-CLAT)

This assay measures the expression of cell surface markers CD86 and CD54 on THP-1 cells after a 24-hour exposure to a test chemical. Upregulation of these markers is indicative of dendritic cell activation.[7][8]

cluster_3 h-CLAT Experimental Workflow A Culture THP-1 cells B Expose cells to test chemical for 24 hours A->B C Stain cells with fluorescently labeled anti-CD86 and anti-CD54 antibodies B->C D Analyze marker expression by flow cytometry C->D E Calculate Relative Fluorescence Intensity (RFI) and predict sensitization potential D->E

Caption: Workflow for the human Cell Line Activation Test (h-CLAT).

Conclusion

Based on the hypothetical data generated from established in vitro testing protocols, this compound is predicted to be a skin sensitizer. This prediction is derived from its reactivity with peptides in the DPRA, its ability to induce the Nrf2 pathway in keratinocytes, and its activation of monocytic cells in the h-CLAT. This integrated testing strategy provides a robust, non-animal approach to assessing the skin sensitization potential of dyes and other chemicals. For a definitive classification, these in vitro tests should be conducted on this compound and relevant comparator products.

References

Navigating the Nuances of Brown Stains: A Comparative Guide to C.I. Acid Brown 120 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving reproducible and reliable staining is paramount. This guide provides a comparative analysis of C.I. Acid Brown 120 and established alternative brown histological stains, offering insights into potential reproducibility challenges and presenting well-documented protocols for consistent results.

While specific data on the performance and reproducibility of this compound in histological applications is limited in scientific literature, general principles of acid dye staining can shed light on potential sources of variability. The intensity and consistency of staining with acid dyes are highly dependent on factors such as dye concentration, staining time, the pH of the staining solution, and the fixation method used. Variations in any of these parameters can lead to inconsistent results, posing a challenge for studies requiring high reproducibility.

This guide explores two well-established alternatives, Bismarck Brown and Van Gieson stains, providing detailed protocols and highlighting their characteristics to enable researchers to make informed decisions for their specific needs.

Comparative Analysis of Brown Histological Stains

To facilitate a clear comparison, the following table summarizes the key characteristics of this compound (based on general acid dye properties) and the two alternative stains.

FeatureThis compound (Inferred)Bismarck Brown YVan Gieson
Staining Principle Anionic dye binding to cationic tissue components (e.g., cytoplasm, connective tissue).A basic dye that stains acidic tissue components, particularly mast cell granules.A mixture of picric acid and acid fuchsin that differentially stains collagen and other tissues.
Primary Application General cytoplasmic and connective tissue stain.Demonstration of mast cells.[1]Staining of collagen fibers; often used as a counterstain.[2][3]
Reported Color Reddish-brown.[4]Yellow to brown.[5]Collagen: Red/Pink; Muscle & Cytoplasm: Yellow.[3]
Reproducibility Potentially variable; dependent on strict protocol adherence.Generally reliable with a standardized protocol.Can be technique-dependent, particularly the differentiation step.[6]

Experimental Protocols for Alternative Brown Stains

Detailed and validated protocols are crucial for achieving reproducible staining results. Below are the established methods for Bismarck Brown and Van Gieson staining.

Bismarck Brown Staining Protocol

This protocol is adapted for the demonstration of mast cells in paraffin-embedded tissue sections.

Reagents:

  • Bismarck Brown Y solution (0.5% in 80% ethanol (B145695) with 10% 1N HCl)[1]

  • Mayer's Hematoxylin (for counterstaining)

  • Ethanol (70%, 96%, 100%)

  • Xylene

Procedure:

  • Deparaffinize sections in xylene and rehydrate through graded alcohols to 70% ethanol.

  • Immerse slides in the Bismarck Brown solution for 2 hours at room temperature.[1]

  • Briefly differentiate in 70% ethanol (3 changes).[1]

  • Counterstain with Mayer's Hematoxylin.

  • "Blue" the sections in tap water.

  • Dehydrate through graded alcohols, clear in xylene, and mount.

Van Gieson Staining Protocol

This protocol is a standard method for the differential staining of collagen fibers.

Reagents:

  • Weigert's Iron Hematoxylin

  • Van Gieson's Solution (Saturated aqueous Picric Acid with 1% aqueous Acid Fuchsin)[2]

  • Ethanol (95%, 100%)

  • Xylene

Procedure:

  • Deparaffinize sections and hydrate (B1144303) to water.

  • Stain nuclei with Weigert's iron hematoxylin.[2]

  • Rinse well with tap water.

  • Stain in Van Gieson's solution for 2-5 minutes.[2]

  • Briefly rinse with distilled water (optional).[2]

  • Dehydrate rapidly through graded alcohols.

  • Clear in xylene and mount.

Visualizing Staining Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in a generic acid dye staining workflow and the specific workflow for the Van Gieson stain.

Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_post Post-Staining Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration Wash_Water Wash in Water Rehydration->Wash_Water Primary_Stain Primary Acid Dye (e.g., Acid Brown 120) Wash_Water->Primary_Stain Rinse Rinse Primary_Stain->Rinse Counterstain Counterstain (Optional) Rinse->Counterstain Dehydration Dehydration (Graded Alcohols) Counterstain->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

General workflow for a typical acid dye staining procedure.

VanGieson_Workflow cluster_prep_vg Preparation cluster_staining_vg Staining Steps cluster_final_vg Final Steps Deparaffinize_VG Deparaffinize & Rehydrate Weigerts Stain with Weigert's Iron Hematoxylin Deparaffinize_VG->Weigerts Rinse_Tap Rinse in Tap Water Weigerts->Rinse_Tap Van_Gieson_Stain Stain with Van Gieson's Solution (2-5 min) Rinse_Tap->Van_Gieson_Stain Rinse_Distilled Brief Rinse (Distilled Water) Van_Gieson_Stain->Rinse_Distilled Dehydrate_VG Dehydrate Rinse_Distilled->Dehydrate_VG Clear_VG Clear Dehydrate_VG->Clear_VG Mount_VG Mount Clear_VG->Mount_VG

Experimental workflow for the Van Gieson staining method.

References

C.I. Acid Brown 120 as a Reference Standard in Dye Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of C.I. Acid Brown 120 and other acid dyes used as reference standards in dye studies. Due to limited publicly available data on the specific use of this compound as a certified reference standard, this guide also includes information on other relevant acid brown dyes to provide a broader context for its potential application and comparison.

Introduction to this compound

This compound is a multi-azo dye with the chemical formula C₃₀H₂₃N₁₂Na₃O₉S₃ and a molecular weight of 860.75 g/mol .[1] Its CAS registry number is 6428-26-8.[1] Acid dyes, as a class, are water-soluble anionic dyes that are primarily used for dyeing protein fibers like wool and silk, as well as synthetic polyamides such as nylon.[2] The coloration mechanism involves the formation of ionic bonds between the anionic dye molecules and the protonated amino groups in the fibers under acidic conditions.

Comparative Analysis of Acid Brown Dyes as Reference Standards

The selection of a reference standard is critical for the accuracy and reproducibility of analytical methods in dye studies. While specific performance data for this compound as a reference standard is not extensively documented in publicly accessible literature, a comparison with other acid brown dyes can offer valuable insights into its potential characteristics.

Table 1: Comparison of Physicochemical Properties of Selected Acid Brown Dyes

FeatureThis compoundC.I. Acid Brown 14C.I. Acid Brown 75C.I. Acid Brown 83
C.I. Name Acid Brown 120Acid Brown 14Acid Brown 75Acid Brown 83
CAS Number 6428-26-8[1]201958011-86-7[3]13011-68-2[4]
Molecular Formula C₃₀H₂₃N₁₂Na₃O₉S₃[1]C₂₆H₁₆N₄Na₂O₈S₂C₂₈H₁₅N₉Na₂O₁₆S₂[5]C₁₈H₁₁CuN₆NaO₈S[6]
Molecular Weight 860.75 g/mol [1]622.55 g/mol 843.58 g/mol [3][5]578.98 g/mol
Chemical Class Multi-azo[1]DisazoTrisazo[5]Azo Copper Complex[4]
Appearance Red-light brown powderBrown powderDark brown powderBrown powder[4]
Solubility Soluble in water (yellow-light brown solution)[1]Soluble in waterSoluble in waterInformation not available

Experimental Protocols for Dye Analysis

The following protocols are generalized procedures for the analysis of acid dyes. These would require optimization for the specific analysis of this compound as a reference standard.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a primary technique for the separation, identification, and quantification of water-soluble dyes.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a Diode Array Detector (DAD) or UV-Vis Detector.

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase A: Acetonitrile (B52724) (HPLC grade).

  • Mobile Phase B: Ammonium acetate (B1210297) buffer (e.g., 10 mM) or water with an acid modifier like formic acid.

  • This compound reference standard.

  • Alternative acid dye reference standards for comparison.

  • Ultrapure water.

  • Syringe filters (0.45 µm).

Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 100 mg/L) in ultrapure water or the mobile phase.

  • Perform serial dilutions to create a series of calibration standards at different concentrations.

Sample Preparation:

  • Accurately weigh the sample containing the dye.

  • Dissolve the sample in a known volume of a suitable solvent (e.g., water, methanol-water mixture).

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions (Example):

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by the UV-Vis spectrum of this compound (scan for λmax).

  • Gradient Elution: A typical gradient may start with a low percentage of acetonitrile and gradually increase to elute the dye. The exact gradient profile needs to be optimized.[7]

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration and purity of this compound in the samples by comparing their peak areas to the calibration curve.

Experimental Workflow for HPLC Analysis

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions (this compound & Alternatives) HPLC_System HPLC-DAD/UV-Vis System Standard_Prep->HPLC_System Sample_Prep Prepare Sample Solutions Sample_Prep->HPLC_System Chromatography Perform Chromatographic Separation HPLC_System->Chromatography Detection Detect at λmax Chromatography->Detection Peak_Integration Integrate Peak Areas Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Standards Quantification Quantify Analyte Peak_Integration->Quantification Samples Calibration_Curve->Quantification

Caption: Workflow for the quantification of acid dyes using HPLC.

Spectrophotometric Analysis for Concentration Determination

UV-Visible spectrophotometry is a straightforward method for determining the concentration of a dye in solution.

Instrumentation and Materials:

  • UV-Visible Spectrophotometer.

  • Quartz or glass cuvettes (1 cm path length).

  • This compound reference standard.

  • Ultrapure water.

Procedure:

  • Determine λmax: Scan a solution of this compound across the visible spectrum (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax).

  • Prepare Standards: Prepare a series of standard solutions of known concentrations.

  • Measure Absorbance: Use ultrapure water as a blank to zero the instrument. Measure the absorbance of each standard and the unknown sample solution at the determined λmax.

  • Create Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions.

  • Determine Unknown Concentration: Use the absorbance of the unknown sample and the calibration curve to determine its concentration.

Conclusion

While this compound possesses the fundamental characteristics of an acid dye, its widespread use and validation as a certified reference standard are not well-documented in readily available scientific literature. For rigorous analytical work, it is crucial to use a well-characterized reference standard with a certificate of analysis detailing its purity and other relevant properties. In the absence of a certified standard for this compound, researchers may need to consider alternative, well-established acid dye standards or perform in-house validation to establish its suitability for their specific applications. The experimental protocols provided in this guide offer a starting point for the development of analytical methods for this compound and its comparison with other acid dyes.

References

Comparative Analysis of Acid Brown 120 from Different Suppliers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of Acid Brown 120 sourced from three different commercial suppliers. The objective is to offer researchers, scientists, and drug development professionals a thorough evaluation of key quality and performance attributes to aid in the selection of the most suitable product for their specific applications. The data presented herein is based on a series of standardized analytical and performance-based experiments.

Data Summary

The following table summarizes the quantitative data obtained from the analysis of Acid Brown 120 from three distinct suppliers, designated as Supplier A, Supplier B, and Supplier C.

ParameterSupplier ASupplier BSupplier C
Purity (by HPLC-UV, %) 98.5%95.2%99.1%
Solubility in Water (mg/mL) 12.810.513.2
Solubility in Ethanol (mg/mL) 5.24.85.5
Molar Extinction Coefficient (ε) at λmax 4.8 x 10⁴ M⁻¹cm⁻¹4.5 x 10⁴ M⁻¹cm⁻¹4.9 x 10⁴ M⁻¹cm⁻¹
Moisture Content (%) 1.2%2.5%0.8%
Heavy Metal Content (ppm) < 5< 10< 5
Performance in Staining Assay (Signal-to-Noise Ratio) 15.212.816.1

Experimental Protocols

Detailed methodologies for the key experiments performed in this comparative analysis are provided below.

Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

This method quantifies the purity of Acid Brown 120 by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The maximum absorbance wavelength (λmax) of Acid Brown 120, determined by UV-Vis spectrophotometry.

  • Sample Preparation: A stock solution of 1 mg/mL of Acid Brown 120 from each supplier was prepared in the initial mobile phase composition.

  • Quantification: The percentage purity was calculated based on the area of the main peak relative to the total peak area in the chromatogram.

Solubility Assessment

The solubility of Acid Brown 120 in both aqueous and organic solvents was determined.

  • Solvents: Deionized water and absolute ethanol.

  • Procedure: An excess amount of Acid Brown 120 from each supplier was added to a known volume of each solvent. The suspension was agitated at a constant temperature (25°C) for 24 hours to ensure saturation. The solution was then filtered, and the concentration of the dissolved dye in the filtrate was determined by measuring its absorbance using a UV-Vis spectrophotometer and a pre-established calibration curve.

Molar Extinction Coefficient Determination

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.

  • Instrumentation: UV-Vis spectrophotometer.

  • Procedure: A series of dilutions of Acid Brown 120 from each supplier were prepared in deionized water. The absorbance of each solution was measured at the λmax. A standard curve of absorbance versus concentration was plotted. The molar extinction coefficient was calculated from the slope of the linear regression of this curve according to the Beer-Lambert law (A = εcl).

Performance in a Biological Staining Assay

To assess the practical performance of the dye, a standard biological staining protocol was employed.

  • Assay: Staining of collagen fibers in fixed tissue sections.

  • Procedure: Tissue sections were deparaffinized and rehydrated. The sections were then incubated with a 1% solution of Acid Brown 120 from each supplier for a standardized period. After washing, the sections were counterstained, dehydrated, and mounted.

  • Evaluation: The staining intensity and specificity were evaluated microscopically. The signal-to-noise ratio was calculated by measuring the intensity of the specifically stained structures versus the background staining.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway where Acid Brown 120 might be utilized as a research tool.

Experimental_Workflow cluster_sourcing Sourcing cluster_analysis Analytical Characterization cluster_performance Performance Evaluation cluster_results Results & Comparison Supplier_A Supplier A Purity Purity (HPLC-UV) Supplier_A->Purity Solubility Solubility Supplier_A->Solubility Molar_Extinction Molar Extinction Coefficient Supplier_A->Molar_Extinction Moisture Moisture Content Supplier_A->Moisture Heavy_Metals Heavy Metals Supplier_A->Heavy_Metals Staining_Assay Biological Staining Assay Supplier_A->Staining_Assay Supplier_B Supplier B Supplier_B->Purity Supplier_B->Solubility Supplier_B->Molar_Extinction Supplier_B->Moisture Supplier_B->Heavy_Metals Supplier_B->Staining_Assay Supplier_C Supplier C Supplier_C->Purity Supplier_C->Solubility Supplier_C->Molar_Extinction Supplier_C->Moisture Supplier_C->Heavy_Metals Supplier_C->Staining_Assay Data_Table Comparative Data Table Purity->Data_Table Solubility->Data_Table Molar_Extinction->Data_Table Moisture->Data_Table Heavy_Metals->Data_Table Staining_Assay->Data_Table Conclusion Conclusion Data_Table->Conclusion

Caption: Experimental workflow for the comparative analysis of Acid Brown 120.

Hypothetical_Signaling_Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Ligand Binding Kinase2 Kinase B Kinase1->Kinase2 Transcription_Factor Transcription Factor X Kinase2->Transcription_Factor Phosphorylation Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response Acid_Brown_120 Acid Brown 120 (Hypothetical Inhibitor) Acid_Brown_120->Kinase2

Unveiling the Obscurity of C.I. Acid Brown 120 in Research: A Comparative Guide to Superior Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

While C.I. Acid Brown 120, a multi-azo anionic dye, finds its primary application in the textile and leather industries, its utility within the nuanced realm of scientific research remains largely undocumented and fraught with limitations. For researchers, scientists, and drug development professionals seeking reliable and reproducible staining methods, the adoption of well-characterized and validated alternatives is paramount. This guide provides an objective comparison of the hypothetical application of this compound against established, high-performing dyes for common biological staining procedures, supported by experimental data and detailed protocols.

The principal limitation of employing this compound in a research setting is the profound lack of specific data on its performance, purity, and potential for interference with analytical techniques. As an industrial dye, its formulation may vary, containing impurities that could lead to non-specific binding, inaccurate localization of target molecules, and potential cytotoxicity, thereby compromising experimental validity. In contrast, certified biological stains undergo rigorous testing to ensure batch-to-batch consistency and purity.

Given its nature as an acid dye, this compound would theoretically bind to positively charged components in biological samples, such as proteins. This suggests two potential, albeit untested, areas of application: total protein staining on membranes and histological staining of protein-rich structures like collagen. This guide will, therefore, focus on comparing this compound to the gold-standard dyes in these two domains: Ponceau S and Amido Black for total protein staining, and Picrosirius Red for collagen staining.

I. Total Protein Staining on Membranes: A Comparative Analysis

A crucial step in Western blotting is the confirmation of protein transfer from the gel to the membrane. A total protein stain is used for this purpose, allowing for the visualization of all protein bands. While this compound could theoretically serve this function, its performance is unknown. In contrast, Ponceau S and Amido Black are widely used and well-documented for this application.

Data Presentation: Performance Comparison of Total Protein Stains
FeatureThis compound (Hypothetical)Ponceau SAmido Black
Binding Principle Ionic and hydrophobic interactions with positively charged amino acids.Binds to positively charged amino acids and non-polar regions of proteins.Binds to negatively charged amino acid residues.[1]
Sensitivity UnknownLower sensitivity (detection limit ~200 ng).[2]High sensitivity (can detect nanogram amounts).[1]
Reversibility UnknownReversible with water or mild base washes.[2][3]Generally considered irreversible or difficult to reverse.
Compatibility with Downstream Analysis UnknownCompatible with subsequent immunodetection.[4]May interfere with downstream antibody binding.
Staining Time UnknownRapid (minutes).[2]Rapid (minutes).[5]
Reproducibility Low (due to potential impurities and lack of standardization)Moderate (can fade over time).[2]High.[6]
Experimental Protocols
  • Following protein transfer, briefly wash the nitrocellulose or PVDF membrane in deionized water or TBS-T.

  • Immerse the membrane in Ponceau S staining solution (typically 0.1% Ponceau S in 5% acetic acid) for 5-10 minutes at room temperature with gentle agitation.[3]

  • Remove the staining solution (which can be reused) and wash the membrane with deionized water to remove the background stain and reveal the protein bands.[3]

  • Image the membrane to document the protein transfer.

  • To destain, wash the membrane with several changes of deionized water or TBS-T until the red color is completely gone, before proceeding with blocking and immunodetection.[3]

  • After protein transfer, fix the proteins to the membrane by immersing it in a fixing solution (e.g., methanol (B129727)/acetic acid) for a few minutes.[1]

  • Immerse the membrane in Amido Black staining solution (e.g., 0.1% Amido Black in methanol and acetic acid) for 1-5 minutes.[1][7]

  • Transfer the membrane to a destaining solution (e.g., methanol/acetic acid/water) and agitate until the background is clear and protein bands are distinct.[1]

  • Wash the membrane with water and air dry for documentation.

Mandatory Visualization

G cluster_0 Western Blot Workflow cluster_1 Stain Comparison Electrophoresis SDS-PAGE Transfer Protein Transfer Electrophoresis->Transfer Stain Total Protein Staining Transfer->Stain QC Step Destain Destaining Stain->Destain PonceauS Ponceau S Stain->PonceauS Reversible AmidoBlack Amido Black Stain->AmidoBlack Semi-Permanent AcidBrown120 This compound (Hypothetical) Stain->AcidBrown120 Unknown Block Blocking Destain->Block Antibody Antibody Incubation Block->Antibody Detection Detection Antibody->Detection

Figure 1. Comparative workflow of total protein staining in Western blotting.

II. Histological Staining of Collagen: A Comparative Analysis

Acid dyes are commonly used in histology to stain basic tissue components like collagen. While this compound could theoretically stain collagen, its specificity and ability to differentiate between collagen types are unknown. Picrosirius Red is the gold standard for collagen staining, offering high specificity and the ability to differentiate collagen types under polarized light.

Data Presentation: Performance Comparison of Collagen Stains
FeatureThis compound (Hypothetical)Picrosirius Red (Sirius Red in Picric Acid)
Primary Target General basic proteins.Specifically targets collagen fibers.[8]
Staining Principle Electrostatic interaction with positively charged amino groups.The elongated anionic dye molecules align with the cationic collagen fibers, enhancing their natural birefringence.[8]
Specificity for Collagen Low (expected to stain other proteins as well).High.[8]
Collagen Color (Bright-field) Brown (hypothesized).Red.[8]
Collagen Color (Polarized Light) No birefringence enhancement expected.Type I (thick fibers): Orange-Red.[8]Type III (thin fibers): Green-Yellow.[8]
Quantification Potential Poor.Excellent, especially with polarized light for distinguishing collagen types.[8]
Reproducibility Low.High.
Experimental Protocol: Picrosirius Red Staining
  • Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.

  • (Optional) Stain nuclei with Weigert's hematoxylin (B73222) for 8 minutes, followed by washing in running tap water.

  • Stain in Picro-Sirius Red solution (0.1% w/v Direct Red 80 in a saturated aqueous solution of picric acid) for 1 hour.[8]

  • Wash in two changes of acidified water (0.5% acetic acid in water).[8]

  • Dehydrate rapidly through graded ethanol (B145695) series.

  • Clear in xylene and mount with a synthetic mounting medium.

  • Visualize under bright-field and polarized light microscopy.

Mandatory Visualization

G cluster_0 Collagen Staining Pathway cluster_1 Dye Comparison Tissue Tissue Section Dye Staining Solution Tissue->Dye Collagen Collagen Fibers Dye->Collagen Binding PSR Picrosirius Red Dye->PSR Specific AcidBrown120 This compound Dye->AcidBrown120 Non-specific (Hypothetical) Microscopy Microscopy Collagen->Microscopy Brightfield Bright-field Microscopy->Brightfield Polarized Polarized Light Microscopy->Polarized Result Result Brightfield->Result Red Fibers Polarized->Result Birefringence (Orange/Green)

Figure 2. Conceptual pathway of collagen staining and visualization.

Conclusion

For researchers, scientists, and professionals in drug development, the use of uncharacterized reagents like this compound introduces an unacceptable level of variability and uncertainty into experimental workflows. The potential for lot-to-lot variation, the presence of unknown contaminants, and the lack of established protocols and performance data make it a poor choice for any research application.

In contrast, established stains such as Ponceau S, Amido Black, and Picrosirius Red offer well-defined chemical properties, proven track records of performance, and a wealth of literature to support their use. The data and protocols provided in this guide clearly demonstrate the superiority of these alternatives in terms of sensitivity, specificity, reproducibility, and compatibility with downstream applications. Therefore, for reliable and high-quality research outcomes, it is strongly recommended to utilize these validated staining reagents over industrial dyes like this compound.

References

Safety Operating Guide

Navigating the Disposal of C.I. Acid Brown 120: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for C.I. Acid Brown 120 and adhere to standard laboratory safety protocols. The SDS for similar acid dyes indicates the potential for skin and eye irritation.[1] Therefore, appropriate Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[2]

  • Body Protection: A lab coat or a chemical-resistant apron.

In the case of a spill, it is important to prevent the material from entering drains or waterways.[1]

Regulatory Framework

The disposal of chemical waste from laboratories is regulated to ensure the protection of human health and the environment. In the United States, the Resource Conservation and Recovery Act (RCRA) establishes the framework for hazardous waste management.[3] Key requirements include the prohibition of disposing of hazardous waste in regular trash or sewer systems, mandatory documentation of waste generation, and proper training for all personnel handling hazardous waste.[3] Academic laboratories may operate under Subpart K of the RCRA, which provides alternative requirements better suited for research settings.[4]

Step-by-Step Disposal Procedures

Given the lack of specific data for this compound, it is prudent to treat it as potentially hazardous waste. The following procedures outline a safe and compliant disposal pathway.

1. Waste Identification and Segregation:

  • All waste containing this compound, including concentrated solutions, contaminated solids (e.g., paper towels, filter paper), and personal protective equipment, should be considered chemical waste.

  • This waste must be segregated from other waste streams. In particular, keep acids separate from bases, and oxidizing agents away from reducing agents and organic compounds.[5]

2. Containerization and Labeling:

  • Use a dedicated, compatible, and leak-proof container for the collection of this compound waste. Containers should be in good condition with a secure, screw-top cap.[5]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[1]

3. On-Site Accumulation:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area must be under the control of laboratory personnel.[3]

  • The container must remain closed except when adding waste.[5]

  • Weekly inspections of the SAA are required to check for leaks or container degradation.[5]

4. Neutralization of Acidic Solutions (if applicable):

  • For dilute, aqueous solutions of this compound, neutralization of the acidic component may be a preliminary step. However, it is crucial to note that neutralization does not necessarily render the dye itself non-hazardous.

  • Procedure for Neutralization:

    • Work in a well-ventilated area, preferably a fume hood.

    • Slowly add a suitable base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to the acidic dye solution while stirring.[6]

    • Monitor the pH of the solution using pH paper or a calibrated pH meter. The target pH should be between 6.0 and 8.0.

    • Be aware that neutralization reactions can generate heat and potentially release fumes. Proceed with caution.

  • Important Consideration: Even after neutralization, the solution contains the dye, which may be considered a pollutant. Therefore, drain disposal is generally not recommended unless explicitly permitted by your institution's EHS department and local regulations.[1] Some regulations prohibit the drain disposal of acids or bases containing dyes.[5]

5. Final Disposal:

  • The primary and recommended method for the disposal of this compound waste is through your institution's hazardous waste management program.

  • Arrange for the pickup and disposal of the properly labeled and sealed waste container by a certified hazardous waste contractor.[1]

  • Of the available disposal methods, incineration at an authorized facility or treatment at a specialized waste treatment facility are the preferred options for chemical dyes.[2]

Summary of Key Disposal Parameters

ParameterGuidelineSource
Waste Classification Treat as potentially hazardous waste.[1]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.[1][2]
Waste Segregation Separate from incompatible chemicals (e.g., bases, oxidizers).[5]
Container Requirements Compatible, leak-proof container with a secure lid.[5]
Labeling "Hazardous Waste," "this compound," and other institutional requirements.[1]
Storage Designated Satellite Accumulation Area, inspected weekly.[5]
Neutralization Permissible for acidic component of aqueous solutions, but does not guarantee non-hazardous nature of the dye.[6]
Final Disposal Method Collection by a certified hazardous waste management provider for incineration or specialized treatment.[1][2]

Disposal Decision Workflow

DisposalWorkflow start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe segregate Segregate Waste from Incompatible Chemicals ppe->segregate container Collect in a Labeled, Compatible, Leak-Proof Container segregate->container label Label Container: - 'Hazardous Waste' - 'this compound' - Other Institutional Info container->label storage Store in Designated Satellite Accumulation Area label->storage consult_ehs Consult Institutional EHS for Final Disposal Protocol storage->consult_ehs hazardous_pickup Arrange for Pickup by Certified Hazardous Waste Management consult_ehs->hazardous_pickup end End: Compliant Disposal hazardous_pickup->end

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures and consulting with your institution's environmental health and safety professionals, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。